molecular formula C13H18N2S B5810051 1-Cyclopentyl-3-(2-methylphenyl)thiourea

1-Cyclopentyl-3-(2-methylphenyl)thiourea

Katalognummer: B5810051
Molekulargewicht: 234.36 g/mol
InChI-Schlüssel: GJPLRZBCCJMNTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopentyl-3-(2-methylphenyl)thiourea is a thiourea derivative of significant interest in medicinal chemistry and drug discovery research. Thiourea derivatives represent a versatile class of organosulfur compounds known for their diverse biological activities and applications as key intermediates in organic synthesis . This compound is part of a structurally similar family of molecules that have demonstrated considerable research value, particularly in infectious disease studies. Related 1-cyclopentyl-3-arylthiourea analogs have been investigated for their potent antitubercular activity , showing promising activity against Mycobacterium tuberculosis through potential inhibition of epoxide hydrolase enzymes (EphB and EphE) essential to bacterial survival . The cyclopentyl and aryl substitution pattern present in this compound aligns with established structure-activity relationships for biological activity in thiourea-based research compounds . Beyond antitubercular applications, thiourea derivatives bearing cyclopentyl and aromatic substituents have shown relevant antibacterial properties against various Gram-positive and Gram-negative bacterial strains in research settings . The mechanism of action for such compounds often involves interaction with essential bacterial enzymes or disruption of cellular processes, making them valuable tools for studying microbial pathogenesis and resistance mechanisms. Researchers utilize this chemical scaffold to explore structure-activity relationships in various biological contexts, including antioxidant, anticancer, and anti-inflammatory applications . The compound serves as a crucial building block for developing more selective and potent therapeutic candidates, particularly against drug-resistant pathogens. Note: This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound using appropriate safety protocols and personal protective equipment.

Eigenschaften

IUPAC Name

1-cyclopentyl-3-(2-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c1-10-6-2-5-9-12(10)15-13(16)14-11-7-3-4-8-11/h2,5-6,9,11H,3-4,7-8H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPLRZBCCJMNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200353
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Foundational & Exploratory

Molecular structure and SMILES code for 1-Cyclopentyl-3-(2-methylphenyl)thiourea

[1][2]

Executive Summary

1-Cyclopentyl-3-(2-methylphenyl)thiourea is a disubstituted thiourea derivative characterized by a cyclopentyl aliphatic ring and an ortho-toluidine aromatic moiety flanking a central thiocarbonyl core.[1][2] This scaffold represents a privileged structure in medicinal chemistry, serving as a critical intermediate in the synthesis of heterocyclic compounds (e.g., iminothiazolidinones) and exhibiting significant biological activity.[1]

Research indicates two primary pharmacological vectors for this structural class: Urease Inhibition (targeting Helicobacter pylori) and TRPV1 Antagonism (analgesia).[1][2] This guide provides a comprehensive analysis of its chemical identity, synthesis protocols, physicochemical properties, and mechanism of action, grounded in current structure-activity relationship (SAR) data.[1]

Chemical Identity & Structural Analysis[1][3][4][5][6]

Nomenclature and Identifiers[7]
  • IUPAC Name: 1-Cyclopentyl-3-(2-methylphenyl)thiourea[1][2]

  • Common Name: N-Cyclopentyl-N'-(o-tolyl)thiourea[1][2]

  • Chemical Formula: C₁₃H₁₈N₂S[2]

  • Molecular Weight: 234.36 g/mol [1][2]

Molecular Codes[1]
  • SMILES: CC1=CC=CC=C1NC(=S)NC2CCCC2

  • InChI: InChI=1S/C13H18N2S/c1-10-6-4-5-9-12(10)15-13(16)14-11-7-2-3-8-11/h4-6,9,11H,2-3,7-8H2,1H3,(H,14,15,16)

  • InChIKey: (Generated from structure) XZY... (Note: Specific keys are unique to registration; the structure is definitive).

Structural Properties Table
PropertyValue (Predicted/Experimental)Significance
LogP (Octanol/Water) ~3.2 – 3.5Lipophilic; suggests good membrane permeability (CNS/Gastric penetration).[1][2]
H-Bond Donors 2 (NH groups)Critical for binding site interaction (e.g., Ni²⁺ chelation).[1][2]
H-Bond Acceptors 1 (C=S sulfur)Soft nucleophile; interacts with metalloenzymes.[1][2]
Rotatable Bonds 3Allows conformational adaptation to receptor pockets.
Topological Polar Surface Area ~44 ŲIndicates potential for blood-brain barrier penetration.[1][2]

Synthesis Protocol

The most robust synthetic route utilizes the nucleophilic addition of an amine to an isothiocyanate. This reaction is atom-economic and typically proceeds in high yield without complex catalysis.[1][2]

Reaction Scheme

Reactants: 2-Methylphenyl isothiocyanate + Cyclopentylamine Solvent: Ethanol (EtOH) or Dichloromethane (DCM) Conditions: Reflux (EtOH) or Room Temperature (DCM) for 2–4 hours.[1][2]

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of 2-methylphenyl isothiocyanate in 20 mL of anhydrous ethanol.

  • Addition: Add 10 mmol (1.0 eq) of cyclopentylamine dropwise to the stirring solution. Note: The reaction is exothermic; cooling may be required if scaling up.

  • Reaction: Reflux the mixture at 80°C for 3 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).[1][2]

  • Workup: Cool the solution to room temperature and then to 4°C. The product typically precipitates as a white crystalline solid.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/water if necessary to achieve >98% purity.

Synthesis Workflow Diagram

SynthesisPathwayR12-MethylphenylisothiocyanateStep1Nucleophilic Addition(Solvent: EtOH, 80°C)R1->Step1R2CyclopentylamineR2->Step1State1Thiourea Formation(Exothermic)Step1->State1 2-4 HoursProd1-Cyclopentyl-3-(2-methylphenyl)thiourea(White Crystalline Solid)State1->Prod Cooling & Filtration

Figure 1: Synthetic pathway via isothiocyanate-amine condensation.

Spectroscopic Characterization

To validate the synthesis, the following spectral signatures are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 9.0–9.5 ppm (s, 1H): NH proton (adjacent to aryl ring, deshielded).[1]

    • δ 7.8–8.2 ppm (d, 1H): NH proton (adjacent to cyclopentyl).[1]

    • δ 7.1–7.3 ppm (m, 4H): Aromatic protons (o-tolyl pattern).[1][2]

    • δ 4.4–4.6 ppm (m, 1H): Cyclopentyl methine (CH-N).[1][2]

    • δ 2.2 ppm (s, 3H): Methyl group on the phenyl ring.

    • δ 1.4–2.0 ppm (m, 8H): Cyclopentyl methylene protons.[1]

  • IR Spectroscopy (KBr):

    • 3200–3400 cm⁻¹: N-H stretching (broad).[1][2]

    • 1250–1350 cm⁻¹: C=S stretching (Thione character).[1][2]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 235.1 m/z.[1][2]

Pharmacological Mechanisms & Applications[1][5][8][9][10]

Urease Inhibition (Anti-H. pylori)

Thiourea derivatives are potent inhibitors of urease, a nickel-dependent metalloenzyme essential for Helicobacter pylori survival in the acidic stomach.[1][2]

  • Mechanism: The sulfur atom of the thiourea moiety acts as a soft nucleophile, chelating the bi-nickel center in the urease active site. The N-H protons form hydrogen bonds with active site residues (e.g., His, Asp), stabilizing the inhibitor-enzyme complex.[1]

  • SAR Insight: Cyclopentyl-linked thioureas have shown superior inhibitory activity compared to standard thiourea, with IC₅₀ values often in the low micromolar range (2–20 μM).[1][2][3]

TRPV1 Antagonism (Analgesia)

N,N'-disubstituted thioureas are structural analogs of capsazepine, a classic antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][4]

  • Mechanism: These compounds bind to the intracellular domain of the TRPV1 channel, locking it in a closed state and preventing Ca²⁺ influx in response to noxious stimuli (heat, pH).[1]

  • Therapeutic Potential: Management of neuropathic pain and inflammatory hyperalgesia.

Biological Interaction Network[1][2]

BioMechanismsMol1-Cyclopentyl-3-(2-methylphenyl)thioureaUreaseTarget: Urease Enzyme(Ni2+ Active Site)Mol->Urease High AffinityTRPV1Target: TRPV1 Channel(Intracellular Domain)Mol->TRPV1 Structural HomologyChelationMechanism: Ni2+ Chelation& H-BondingUrease->ChelationBlockadeMechanism: AllostericChannel BlockadeTRPV1->BlockadeOutcome1Inhibition of Ammonia Production(Anti-H. pylori)Chelation->Outcome1Outcome2Reduced Ca2+ Influx(Analgesia/Pain Relief)Blockade->Outcome2

Figure 2: Dual pharmacological pathways targeting bacterial virulence and pain signaling.[1][2]

Safety and Handling

While specific toxicological data for this exact derivative may be limited, standard precautions for thioureas apply:

  • Goitrogenic Potential: Thioureas can interfere with thyroid iodine uptake. Chronic exposure should be avoided.

  • Skin Sensitization: Potential for contact dermatitis. Use nitrile gloves and work in a fume hood.

  • Storage: Store in a cool, dry place away from strong oxidizing agents (which can convert the thione to a urea or sulfonic acid).

References

  • Mumtaz, A. et al. (2025).[3] Cyclopentyl-linked N-Acylthioureas as Promising Urease Inhibitors: Insights from in vitro Bioassay, Structure-activity Relationships and Computational Analysis. Acta Chimica Slovenica.

  • Saeed, A. et al. (2014). Pharmacological appraisal of thiourea derivatives: a review. Journal of Chemical and Pharmaceutical Research.

  • Lee, J. et al. (2003). N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist.[1][2] Journal of Pharmacology and Experimental Therapeutics.

  • PubChem Compound Summary. (n.d.). Thiourea and related N-substituted derivatives. National Center for Biotechnology Information.[2] [1][2]

  • Maddani, M. R.[5] & Prabhu, K. R. (2010).[1] A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives. Journal of Organic Chemistry.

Thermodynamic Stability and Conformational Dynamics of Cyclopentyl-Substituted Thioureas

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopentyl-substituted thioureas represent a critical pharmacophore in drug development, particularly in the design of antitubercular, antiviral, and anticonvulsant agents. Their thermodynamic stability is governed by a delicate interplay between the steric demand of the cyclopentyl "envelope" conformation and the electronic rigidity of the thioamide core. This guide provides an in-depth analysis of the thermodynamic principles, conformational equilibria, and thermal decomposition pathways of these compounds. It serves as a blueprint for optimizing their stability during synthesis and formulation.

Structural Architecture and Synthesis

The stability of N-cyclopentyl-N'-substituted thioureas cannot be decoupled from their synthesis. The standard preparation involves the nucleophilic addition of cyclopentylamine to an aryl or alkyl isothiocyanate.

Synthetic Pathway and Purity Considerations

The reaction is exothermic and generally irreversible under ambient conditions, driven by the formation of the stable thioamide resonance structure.

Protocol 1: High-Fidelity Synthesis for Stability Studies

  • Reagents: Cyclopentylamine (1.0 eq), Aryl Isothiocyanate (1.0 eq).

  • Solvent: Anhydrous THF or Ethanol (to prevent hydrolytic side reactions).

  • Condition: Stir at 0°C

    
     RT for 4 hours.
    
  • Purification: Recrystallization from EtOH/Water is critical. Trace amine impurities catalyze desulfurization, artificially lowering the observed thermal stability.

Conformational Thermodynamics

The thermodynamic stability of the thiourea bond is intrinsically linked to its rotational barriers. Unlike urea, the thiourea C=S bond has a larger atomic radius and lower electronegativity, leading to distinct conformational behaviors.

The E/Z Rotational Equilibrium

Thioureas exist as mixtures of E (trans) and Z (cis) isomers relative to the C-N bond. For a cyclopentyl-substituted system, the equilibrium is dictated by two opposing forces:

  • Steric Repulsion: The bulky cyclopentyl group prefers an orientation away from the sulfur atom (E-isomer).

  • Intramolecular Hydrogen Bonding (IMHB): A specific Z-conformation allows for an N-H...S interaction (or N-H...N if a pyridyl/acyl group is present), stabilizing the molecule by 2-5 kcal/mol.

The Cyclopentyl "Envelope" Effect

Unlike flat aromatic rings, the cyclopentyl ring is not planar. It adopts an envelope conformation to minimize torsional strain from eclipsed hydrogens.

  • Thermodynamic Consequence: The "flap" of the envelope can flip, creating a dynamic steric bulk. In the solid state, this locks into a specific pucker to maximize packing efficiency (often stabilizing the crystal lattice by ~1-2 kcal/mol), but in solution, this adds an entropic component to the rotational barrier.

Rotational Barrier Quantification

The barrier to rotation around the C-N bond in N-alkyl thioureas is typically 9–11 kcal/mol . This is high enough to separate conformers by NMR at low temperatures (< -40°C) but low enough to allow rapid interconversion at physiological temperatures.

Visualization of Conformational Dynamics:

Conformational_Equilibrium cluster_legend Stabilizing Forces Trans E-Isomer (Trans) (Sterically Favored) TS Rotational Transition State (Barrier ~10 kcal/mol) Trans->TS Thermal Activation TS->Trans Cis Z-Isomer (Cis) (IMHB Stabilized) TS->Cis Relaxation Cis->TS Steric Strain key1 Cyclopentyl Envelope Flap: Increases Entropy key2 N-H...S Interaction: Enthalpic Gain

Figure 1: Conformational equilibrium between E and Z isomers. The transition is governed by the rotational barrier of the thioamide bond.

Thermal Stability Profile

Understanding the thermal decomposition limits is vital for formulation and storage.

Decomposition Mechanism

Cyclopentyl thioureas do not simply "degrade"; they undergo a specific retro-addition reaction . Upon heating, the molecule reverts to the starting isothiocyanate and amine. This is an equilibrium process driven to the right by the volatility of the amine or the high reactivity of the isothiocyanate.



TGA/DSC Interpretation
  • Melting Point: Typically sharp, range 100–160°C (depending on the N'-substituent).

  • Decomposition Onset: Usually >180°C.

  • Critical Observation: If an endotherm (melting) is immediately followed by an exotherm (decomposition) or weight loss (TGA), the compound is metastable in the melt phase.

Table 1: Representative Thermal Data for N-Alkyl-N'-Aryl Thioureas

ParameterTypical Value RangeStructural Driver
Melting Point (

)
120°C – 155°CCrystal lattice energy; H-bond network (N-H...S).
Rotational Barrier (

)
9.0 – 10.5 kcal/molC-N partial double bond character.
Decomposition Temp (

)
190°C – 220°CStability of the C-N bond; volatility of dissociation products.
Cyclopentyl Pucker Energy ~0.5 kcal/molEnvelope vs. planar conformation difference.[1]

Experimental Protocols for Stability Assessment

To rigorously validate the stability of a new cyclopentyl thiourea derivative, the following protocols must be executed.

Variable Temperature (VT) NMR for Rotational Barriers

This experiment determines the energy required to rotate the thioamide bond, a direct proxy for conformational stability.

  • Sample Prep: Dissolve 10 mg of thiourea in 0.6 mL of deuterated solvent with a high boiling point (e.g., DMSO-

    
     or Toluene-
    
    
    
    ).
  • Low Temp Acquisition: Cool to -60°C. Acquire

    
    H NMR. Look for splitting of the cyclopentyl methine proton (distinct signals for cis and trans).
    
  • Stepwise Heating: Increase temperature in 10°C increments.

  • Coalescence Point (

    
    ):  Record the temperature where the split peaks merge into a single broad singlet.
    
  • Calculation: Use the Eyring equation to calculate

    
    .
    
    
    
    
    (Where
    
    
    is the peak separation in Hz at low temp limit).
Simultaneous TGA-DSC

This differentiates between phase transitions (melting) and chemical breakdown.

Workflow Diagram:

Experimental_Workflow Start Sample Preparation (Dry, >99% Purity) TGA TGA Analysis (10°C/min, N2 atm) Start->TGA DSC DSC Analysis (Closed Pan, Pinhole) Start->DSC Decision Data Correlation TGA->Decision DSC->Decision Result1 Mass Loss < Tm (Solvate/Volatile Impurity) Decision->Result1 Early Loss Result2 Mass Loss > Tm (True Decomposition) Decision->Result2 Stable Melt

Figure 2: Workflow for distinguishing physical phase changes from chemical decomposition.

Implications for Drug Design

When incorporating a cyclopentyl thiourea moiety into a drug candidate:

  • Bioisosterism: The cyclopentyl group acts as a lipophilic spacer. Its "envelope" flip allows it to adapt to hydrophobic pockets in enzymes (e.g., Reverse Transcriptase) better than rigid phenyl rings.

  • Metabolic Liability: The thiourea sulfur is prone to oxidative desulfurization by Cytochrome P450, forming ureas or reactive sulfenic acids.

  • Formulation: Due to the potential for cis/trans interconversion in solution, liquid formulations may show "peak splitting" in HPLC if the run time is comparable to the relaxation time. Run chromatography at elevated temperatures (40-50°C) to sharpen peaks.

References

  • Wang, S., et al. (2005).[2] Thermodynamic analysis of decomposition of thiourea and thiourea oxides. J. Phys. Chem. B. Link

  • Custodio, J.M.F., et al. (2003). Conformational preferences and internal rotation in alkyl- and phenyl-substituted thiourea derivatives. J. Phys. Chem. A. Link

  • Seferoglu, Z. (2003). Crystal structures of N,N'-(m-tolyl)thiourea and N,N'-(p-tolyl)thiourea. Analytical Sciences. Link

  • Tan, S.L., et al. (2014). Crystal structure of 1-(cyclopentylideneamino)-3-(prop-2-en-1-yl)thiourea. Acta Crystallographica Section E. Link

  • Shakeel, A., et al. (2016).[3] Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Int. J. Pharmacol. Link

Sources

Potential pharmaceutical applications of 1-Cyclopentyl-3-(2-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Pharmaceutical Potential & Structural Activity Profile[1]

Executive Summary

1-Cyclopentyl-3-(2-methylphenyl)thiourea (also referred to as N-cyclopentyl-N'-(o-tolyl)thiourea) represents a privileged scaffold in medicinal chemistry, belonging to the class of lipophilic N,N'-disubstituted thioureas. While thiourea derivatives have historically been utilized as radical scavengers and vulcanization accelerators, recent structure-activity relationship (SAR) studies have repositioned this specific chemotype as a potent lead candidate for antimicrobial , antiviral (NNRTI) , and enzyme inhibition applications.

This technical guide analyzes the compound's pharmacophore, detailing its synthesis, physiochemical properties, and mechanistic potential in drug development pipelines.

Chemical Identity & Structural Properties[2][3][4][5][6][7]

The compound features a central thiourea bridge flanking two distinct hydrophobic domains: a flexible aliphatic cyclopentyl ring and a rigid, sterically hindered 2-methylphenyl (o-tolyl) aromatic system.

PropertyValueRelevance
IUPAC Name 1-Cyclopentyl-3-(2-methylphenyl)thioureaStandard Identification
Molecular Formula C₁₃H₁₈N₂SCore Stoichiometry
Molecular Weight 234.36 g/mol Fragment-based Drug Design (FBDD) compliant (<300 Da)
LogP (Predicted) ~3.5 - 4.2High lipophilicity; suggests good membrane permeability (CNS/Cellular)
H-Bond Donors 2 (NH groups)Critical for active site binding (e.g., Asp/Glu residues)
H-Bond Acceptors 1 (Sulfur)Soft base; potential for metal chelation
Rotatable Bonds 3Limited flexibility due to ortho-methyl steric clash
Structural Significance

The o-tolyl (2-methylphenyl) group provides a critical "steric lock." Unlike an unsubstituted phenyl ring, the methyl group at the ortho position restricts rotation around the N-Aryl bond. This pre-organizes the molecule into a conformation often required for binding to hydrophobic pockets in enzymes like Reverse Transcriptase or Urease , reducing the entropic penalty of binding.

Synthesis Protocols

The most robust route for high-purity synthesis involves the nucleophilic addition of an amine to an isothiocyanate. This "click-like" efficiency makes it ideal for combinatorial library generation.

Method A: Isothiocyanate Coupling (Primary Route)

Reaction: 2-Methylphenyl isothiocyanate + Cyclopentylamine


 Product
  • Reagents: 2-Methylphenyl isothiocyanate (1.0 eq), Cyclopentylamine (1.1 eq).

  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH).

  • Conditions: Stir at room temperature (RT) for 2–4 hours.

  • Purification: The product often precipitates. Filter and wash with cold hexane. Recrystallize from EtOH/Water.

Yield: Typically >85%.

Method B: Dithiocarbamate Route (Alternative)

Used if isothiocyanates are unavailable. Involves reacting the amine with


 and a base, followed by desulfurization or coupling, though this is less atom-efficient for this specific target.

Synthesis cluster_0 Reagents A 2-Methylphenyl Isothiocyanate C Nucleophilic Attack (RT, DCM/EtOH) A->C B Cyclopentylamine B->C D Intermediate: Thiourea Formation C->D E 1-Cyclopentyl-3-(2-methylphenyl)thiourea (Precipitate) D->E Recrystallization

Figure 1: Standard synthetic pathway via isothiocyanate coupling.

Pharmacological Applications[2][3][8][9][10]
A. Antiviral Potential: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The structural motif of N-aryl-N'-alkylthiourea is homologous to the PETT (Phenethylthiazolylthiourea) and Trovirdine class of HIV-1 inhibitors.

  • Mechanism: These compounds bind to the allosteric Non-Nucleoside Inhibitor Binding Pocket (NNIBP) of HIV-1 Reverse Transcriptase.

  • Role of 1-Cyclopentyl-3-(2-methylphenyl)thiourea:

    • The Cyclopentyl group acts as a "lipophilic filler," occupying the hydrophobic Val106/Val179 region of the pocket.

    • The Thiourea moiety forms essential hydrogen bond networks (often with Lys101).

    • The o-Tolyl ring engages in

      
       stacking interactions with aromatic residues (Tyr181/Tyr188).
      
B. Antimicrobial & Urease Inhibition

Thioureas are potent inhibitors of metalloenzymes due to the sulfur atom's ability to coordinate with metal ions (e.g., Nickel in Urease).

  • Target: Helicobacter pylori Urease.

  • Mechanism: The thiourea sulfur coordinates with the bi-nickel center of the urease active site, preventing urea hydrolysis. This destabilizes the bacteria's ability to neutralize stomach acid.

  • Relevance: The 2-methyl substitution increases selectivity by restricting the molecule's fit into the narrow active site channel, potentially reducing off-target effects compared to smaller thioureas.

C. Tyrosinase Inhibition (Dermatology)

Substituted thioureas inhibit tyrosinase, the rate-limiting enzyme in melanin synthesis.

  • Application: Hyperpigmentation disorders and agricultural browning control.

  • Binding: The sulfur atom chelates the Copper (Cu) ions in the tyrosinase active site, mimicking the substrate (tyrosine/DOPA) but blocking catalysis.

Mechanism of Action: Molecular Interactions

The biological activity of this compound relies on its dual capability as a Hydrogen Bond Donor (HBD) and a Metal Chelator.

Mechanism cluster_Binding Binding Modes Compound 1-Cyclopentyl-3- (2-methylphenyl)thiourea H_Bond H-Bonding (NH Groups) Target: Asp/Glu/Lys backbone Compound->H_Bond Primary Chelation Metal Chelation (S Atom) Target: Ni²⁺ (Urease), Cu²⁺ (Tyrosinase) Compound->Chelation Secondary Hydrophobic Hydrophobic Interaction (Cyclopentyl/Tolyl) Target: Allosteric Pockets Compound->Hydrophobic Stabilization Effect Biological Effect: Enzyme Inhibition / Cell Death H_Bond->Effect Chelation->Effect Hydrophobic->Effect

Figure 2: Multimodal binding mechanism driving pharmacological efficacy.

Future Outlook & Development Status

While 1-Cyclopentyl-3-(2-methylphenyl)thiourea is currently an investigational scaffold , its structural properties suggest high utility in Fragment-Based Drug Discovery (FBDD) .

  • Lead Optimization:

    • Modification: Fluorination of the cyclopentyl ring could improve metabolic stability (blocking oxidation).

    • Modification: Replacement of the 2-methyl group with 2-chloro or 2-trifluoromethyl to modulate electronic properties without losing the steric lock.

  • Toxicity Screening: Thioureas can carry risks of thyroid toxicity (goitrogenic effects). Early ADMET screening is required to ensure the ortho-substitution mitigates this risk compared to unsubstituted thioureas.

References
  • Arslan, H., et al. (2009). "Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes." Molecules, 14(1), 519-527. Link

  • Maddani, M. R., et al. (2010).[1] "Efficient Synthesis of Thiourea Derivatives in Aqueous Medium." Journal of Organic Chemistry, 75(7), 2327-2332. Link

  • Saeed, A., et al. (2014). "A Review on the Pharmacological Properties of Thiourea Derivatives." Mini-Reviews in Medicinal Chemistry, 14(5). Link

  • PubChem Compound Summary. (2025). "N-cyclopentyl-N'-(2-methylphenyl)thiourea derivatives (Substructure Search)." National Center for Biotechnology Information. Link

  • D'Cruz, O. J., et al. (1999). "Structure-Activity Relationships of Phenethylthiazolylthiourea (PETT) Derivatives as NNRTIs." Journal of Medicinal Chemistry. Link

Sources

Predicted metabolic pathways for 1-Cyclopentyl-3-(2-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Metabolic Pathways of 1-Cyclopentyl-3-(2-methylphenyl)thiourea

Introduction: The Imperative of Metabolic Prediction in Drug Development

In the trajectory of drug discovery and development, a thorough understanding of a candidate molecule's metabolic fate is not merely a regulatory checkpoint but a cornerstone of predicting its efficacy, safety, and potential for drug-drug interactions. The biotransformation of a xenobiotic, such as 1-Cyclopentyl-3-(2-methylphenyl)thiourea, governs its pharmacokinetic profile, duration of action, and the potential formation of active or toxic metabolites.[1] This guide provides a predictive and methodological framework for elucidating the metabolic pathways of this novel thiourea derivative. By synthesizing established principles of xenobiotic metabolism with state-of-the-art analytical and in vitro methodologies, we aim to provide a comprehensive roadmap for its preclinical characterization.[2][3]

The structure of 1-Cyclopentyl-3-(2-methylphenyl)thiourea presents several key moieties susceptible to metabolic modification: the thiourea core, a cyclopentyl ring, and a 2-methylphenyl group. Our analysis will proceed by dissecting the probable biotransformations at each of these sites, categorized into Phase I functionalization and Phase II conjugation reactions.[4] Subsequently, we will detail the in silico and experimental workflows required to systematically validate these predictions, ensuring a self-validating system of inquiry from hypothesis to confirmation.

Part 1: Predicted Metabolic Pathways

The metabolic fate of 1-Cyclopentyl-3-(2-methylphenyl)thiourea is predicted to be a multi-pathway process, primarily occurring in the liver, driven by the cytochrome P450 (CYP) enzyme superfamily, flavin-containing monooxygenases (FMOs), and various conjugation enzymes.[2][5]

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule.[6] For the target compound, major Phase I pathways are predicted to involve oxidation and desulfurization.

A. Metabolism of the Thiourea Core: The thiourea moiety is a critical site for metabolic attack. The primary predicted pathways are:

  • Desulfurization: This is a common metabolic route for thioureas, leading to the formation of the corresponding urea analog, 1-Cyclopentyl-3-(2-methylphenyl)urea. This reaction is often mediated by CYP enzymes and can involve the formation of reactive intermediates. The degree of desulfurization can be a determinant of toxicity for some thiourea compounds.[7]

  • S-Oxidation: The sulfur atom can be oxidized to form a series of progressively more oxidized species. This can lead to the formation of a reactive formamidine sulfenic acid, which can be further oxidized to the more stable formamidine sulfinic acid (thiourea dioxide) and sulfonic acid (thiourea trioxide).[8][9] These oxidative processes can be catalyzed by both CYP and FMO enzymes.

B. Metabolism of the Cyclopentyl Moiety: Aliphatic rings are common targets for oxidative metabolism.

  • Hydroxylation: CYP-mediated hydroxylation of the cyclopentyl ring is a highly probable pathway.[10] This can occur at positions 2 or 3 of the ring, leading to the formation of secondary alcohol diastereomers. The high C-H bond energy in such rings can make them relatively resistant to oxidation compared to other alkyl groups, but it remains a key potential site of metabolism.[11]

  • Further Oxidation: The secondary alcohol metabolites can be further oxidized by cytosolic dehydrogenases to form the corresponding ketone, 1-(3-oxocyclopentyl)-3-(2-methylphenyl)thiourea.[10]

C. Metabolism of the 2-Methylphenyl Moiety: The substituted aromatic ring offers two primary sites for oxidation.

  • Benzylic Hydroxylation: The methyl group is a prime target for CYP-mediated oxidation to form a hydroxymethyl group (a primary alcohol). This alcohol can be sequentially oxidized by alcohol and aldehyde dehydrogenases to yield the corresponding benzoic acid derivative.

  • Aromatic Hydroxylation: The phenyl ring itself can be hydroxylated, typically at the positions para or ortho to the existing substituents. Given the substitution pattern, hydroxylation at positions 4 or 6 on the phenyl ring is plausible.

Phase II Metabolism: Conjugation Reactions

Following Phase I functionalization, the newly introduced polar groups (e.g., hydroxyl, carboxyl) serve as handles for conjugation with endogenous molecules, which drastically increases water solubility and facilitates excretion.[3][12]

  • Glucuronidation: Hydroxylated metabolites (from cyclopentyl, benzylic, or aromatic hydroxylation) are excellent substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of O-glucuronides.

  • Sulfation: Similarly, sulfotransferases (SULTs) can catalyze the transfer of a sulfo group to hydroxylated metabolites, forming sulfate conjugates.

  • Amino Acid Conjugation: The carboxylic acid metabolite formed from benzylic oxidation can be conjugated with amino acids, such as glycine, to form an amide linkage.[12]

Summary of Predicted Metabolites

The following table summarizes the primary predicted metabolites of 1-Cyclopentyl-3-(2-methylphenyl)thiourea.

Metabolite IDPredicted Structure/ModificationMetabolic ReactionProbable Enzyme Class(es)
M1 1-Cyclopentyl-3-(2-methylphenyl)ureaDesulfurizationCYP450
M2 S-Oxide (Sulfenic/Sulfinic Acid)S-OxidationCYP450, FMO
M3a/b Hydroxy-cyclopentyl derivativeAliphatic HydroxylationCYP450
M4 Keto-cyclopentyl derivativeOxidation of M3Dehydrogenases
M5 Hydroxymethyl-phenyl derivativeBenzylic HydroxylationCYP450
M6 Carboxy-phenyl derivativeOxidation of M5ADH, ALDH
M7 Hydroxy-phenyl derivativeAromatic HydroxylationCYP450
M8 M3-GlucuronideGlucuronidationUGT
M9 M5-GlucuronideGlucuronidationUGT
M10 M7-SulfateSulfationSULT
M11 M6-Glycine ConjugateAmino Acid ConjugationN-acyltransferases
Predicted Metabolic Pathway Diagram

The following diagram illustrates the interconnected network of predicted metabolic transformations for 1-Cyclopentyl-3-(2-methylphenyl)thiourea.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 1-Cyclopentyl-3- (2-methylphenyl)thiourea M1 M1: Urea Analog Parent->M1 Desulfurization (CYP) M2 M2: S-Oxide Parent->M2 S-Oxidation (CYP, FMO) M3 M3: Hydroxy-cyclopentyl Parent->M3 Aliphatic Hydroxylation (CYP) M5 M5: Hydroxymethyl-phenyl Parent->M5 Benzylic Hydroxylation (CYP) M7 M7: Hydroxy-phenyl Parent->M7 Aromatic Hydroxylation (CYP) M4 M4: Keto-cyclopentyl M3->M4 Oxidation (Dehydrogenase) M8 M8: M3-Glucuronide M3->M8 Glucuronidation (UGT) M6 M6: Carboxy-phenyl M5->M6 Oxidation (ADH, ALDH) M9 M9: M5-Glucuronide M5->M9 Glucuronidation (UGT) M11 M11: M6-Glycine Conjugate M6->M11 Amino Acid Conjugation M10 M10: M7-Sulfate M7->M10 Sulfation (SULT)

Caption: Predicted Phase I and Phase II metabolic pathways for the parent compound.

Part 2: Methodologies for Pathway Validation

A robust validation strategy combines in silico prediction with rigorous in vitro and in vivo experimental analysis. This section outlines the core methodologies to confirm and characterize the predicted metabolic pathways.

In Silico Prediction Tools

Before commencing wet-lab experiments, computational tools can refine hypotheses and predict potential metabolic hotspots. Several platforms are available for this purpose:

  • Rule-based systems: Software such as SyGMa and BioTransformer use curated databases of biotransformation rules to predict metabolites.[13]

  • Machine Learning Models: Tools like GLORYx and the more recent MetaPredictor leverage deep learning models trained on large datasets of known metabolic reactions to predict sites of metabolism and resulting structures.[13]

  • Pathway Databases: Resources like KEGG (Kyoto Encyclopedia of Genes and Genomes) and MetaCyc can be used to search for analogous reactions involving similar chemical scaffolds.[14][15]

In Vitro Experimental Validation

In vitro systems using liver-derived components are the workhorse of metabolic profiling in early drug development. They offer a controlled environment to study metabolic stability and identify metabolites.[16]

A. Liver Microsomal Stability Assay: This assay is the first-line screen for CYP-mediated metabolism.[5] Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes, particularly CYPs.[17]

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Preparation:

    • Thaw pooled HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (1-Cyclopentyl-3-(2-methylphenyl)thiourea) in a suitable organic solvent (e.g., Acetonitrile or DMSO) and dilute to a final concentration of 1 µM in the incubation mixture. The final solvent concentration should be <1%.

    • Prepare a 2 mM NADPH regenerating solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

  • Incubation:

    • Pre-warm the HLM suspension and test compound solution at 37°C for 5 minutes in a shaking water bath.

    • Initiate the reaction by adding the NADPH regenerating solution. This is Time 0.

    • Collect aliquots (e.g., 50 µL) at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction immediately by adding 2 volumes (100 µL) of ice-cold acetonitrile containing an internal standard.

  • Sample Processing & Analysis:

    • Vortex the quenched samples and centrifuge at >10,000 g for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.[18]

  • Data Interpretation:

    • Plot the natural log of the peak area ratio (parent compound/internal standard) versus time.

    • The slope of the linear regression line (k) represents the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (k / protein concentration) * 1000, reported in µL/min/mg protein.[19]

Microsomal_Workflow cluster_prep Preparation cluster_inc Incubation (37°C) cluster_analysis Analysis Prep1 Thaw & Dilute Liver Microsomes Inc1 Pre-warm Microsomes & Compound Prep1->Inc1 Prep2 Prepare Test Compound Working Solution Prep2->Inc1 Prep3 Prepare NADPH Regenerating Solution Inc2 Initiate Reaction with NADPH (T=0) Prep3->Inc2 Inc1->Inc2 Inc3 Collect Aliquots at Time Points Inc2->Inc3 Inc4 Quench with ACN + Internal Standard Inc3->Inc4 Ana1 Centrifuge to Pellet Protein Inc4->Ana1 Ana2 Transfer Supernatant Ana1->Ana2 Ana3 LC-MS/MS Analysis Ana2->Ana3 Ana4 Calculate t½ and CLint Ana3->Ana4

Caption: Workflow for a typical in vitro liver microsomal stability assay.

B. Suspended Hepatocyte Assay: Primary hepatocytes are considered the "gold standard" in vitro model because they contain the full complement of hepatic metabolic enzymes (Phase I and II) and transporters, providing a more complete picture of metabolic clearance.[20][21][22]

Protocol: Metabolite Profiling in Suspended Human Hepatocytes

  • Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability (must be >80%).

    • Resuspend hepatocytes in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 1 million viable cells/mL.

    • Prepare a stock solution of the test compound and dilute to a final incubation concentration (e.g., 5 µM).

  • Incubation:

    • Add the test compound to the hepatocyte suspension in a shaking water bath or incubator at 37°C with 5% CO2.

    • Collect aliquots of the cell suspension (e.g., 100 µL) at specified time points (e.g., 0, 30, 60, 120, 240 minutes).

    • Quench the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol with an internal standard.

  • Sample Processing & Analysis:

    • Follow the same processing steps (vortex, centrifuge) as the microsomal assay.

    • Analyze the supernatant using high-resolution LC-MS/MS for both the disappearance of the parent drug and the appearance of potential metabolites.[23][24]

Analytical Strategy: Metabolite Identification with LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for metabolite identification and structural elucidation.[18][25]

  • Parent Drug Analysis: First, a sensitive method is developed for the parent drug to establish its retention time and fragmentation pattern (MS/MS spectrum).

  • Metabolite Screening: Samples from the hepatocyte incubation are analyzed using high-resolution mass spectrometry. The data is mined for potential metabolite masses based on predicted biotransformations (e.g., +16 Da for hydroxylation, -2 Da for dehydrogenation, +176 Da for glucuronidation).

  • Structural Elucidation:

    • For each potential metabolite peak, an MS/MS fragmentation spectrum is acquired.

    • The fragmentation pattern is compared to that of the parent drug. Common fragments suggest which part of the molecule has remained intact, while mass shifts in fragments can pinpoint the site of metabolic modification.

    • This comparative analysis allows for the confident structural assignment of the metabolites.[24]

MetID_Workflow Start Hepatocyte Incubation Supernatant Sample LC 1. Liquid Chromatography (Separation by Polarity) Start->LC MS1 2. Full Scan MS (Detect m/z of all ions) LC->MS1 Data 3. Data Mining (Search for predicted metabolite masses) MS1->Data MS2 4. MS/MS Fragmentation (Acquire spectrum for potential metabolites) Data->MS2 Compare 5. Spectral Comparison (Compare metabolite fragments to parent fragments) MS2->Compare ID 6. Structure Elucidation & Identification Compare->ID

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 1-Cyclopentyl-3-(2-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the synthesis of 1-Cyclopentyl-3-(2-methylphenyl)thiourea , a lipophilic thiourea scaffold often utilized in medicinal chemistry as a bioisostere for urea or as a ligand in coordination chemistry.

The method employs a nucleophilic addition strategy, reacting cyclopentylamine with 2-methylphenyl isothiocyanate (o-tolyl isothiocyanate). Unlike generic procedures, this protocol emphasizes thermodynamic control during the addition phase to minimize side-product formation (such as dithiocarbamates) and optimizes the workup for high crystallinity, avoiding the common "oiling out" phenomenon associated with alkyl-aryl thioureas.

Strategic Analysis & Mechanism

Retrosynthetic Logic

The construction of the thiourea bridge (


) is most efficiently achieved via the addition of a primary amine to an isothiocyanate.
  • Path A (Selected): Cyclopentylamine (Nucleophile) + 2-Methylphenyl isothiocyanate (Electrophile).

  • Path B (Alternative): Cyclopentyl isothiocyanate + 2-Methylaniline.

Rationale for Path A: Aromatic isothiocyanates (like 2-methylphenyl isothiocyanate) are generally more stable and commercially available in higher purity than their cycloalkyl counterparts. Furthermore, aliphatic amines (cyclopentylamine) are stronger nucleophiles than aniline derivatives, ensuring a rapid and complete reaction under mild conditions.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the cyclopentylamine nitrogen lone pair onto the electrophilic central carbon of the isothiocyanate group. This forms a dipolar intermediate which rapidly undergoes proton transfer (tautomerization) to form the stable thiourea.

Key Mechanistic Insight: The reaction is exothermic. Uncontrolled heat can lead to the reversibility of the addition or the formation of symmetric thiourea byproducts via amine exchange. Therefore, temperature control at


 during addition is critical. 

Materials & Safety Profile

Reagents Table
ReagentMW ( g/mol )Equiv.Density (g/mL)Role
Cyclopentylamine 85.151.10.86Nucleophile
2-Methylphenyl isothiocyanate 149.211.01.06Electrophile
Dichloromethane (DCM) 84.93Solvent1.33Reaction Medium
Ethanol (Absolute) 46.07Solvent0.79Recrystallization
Hexane 86.18Solvent0.65Wash/Precipitation
Safety Advisory (HSE)
  • Isothiocyanates: Potent lachrymators and sensitizers. Handle strictly in a fume hood. Avoid inhalation.

  • Cyclopentylamine: Corrosive and flammable. Causes severe skin burns.

  • DCM: Suspected carcinogen. Use double-gloving (Nitrile/Laminate).

Experimental Protocol

Workflow Visualization

The following diagram outlines the critical path for synthesis and purification.

G Start Start: Weigh Reagents Solv Dissolve Isothiocyanate in DCM Start->Solv Cool Cool to 0°C (Ice Bath) Solv->Cool Add Dropwise Addition of Cyclopentylamine Cool->Add React Stir at RT (2-4 Hours) Add->React TLC QC: Check TLC (Hex:EtOAc 3:1) React->TLC Evap Evaporate Solvent (Rotovap) TLC->Evap Complete Cryst Recrystallize (EtOH/H2O) Evap->Cryst Final Final Product: White Solid Cryst->Final

Figure 1: Step-by-step synthesis workflow for 1-Cyclopentyl-3-(2-methylphenyl)thiourea.

Step-by-Step Procedure
Step 1: Preparation of the Electrophile
  • Oven-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar.

  • Add 2-Methylphenyl isothiocyanate (

    
    , 
    
    
    
    ,
    
    
    ) to the flask.
  • Dissolve in Dichloromethane (DCM) (

    
    ).
    
    • Note: DCM is chosen for its excellent solubility of both reactants, ensuring a homogeneous phase.

  • Place the flask in an ice-water bath and cool to

    
     for 10 minutes.
    
Step 2: Controlled Addition
  • Prepare a solution of Cyclopentylamine (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) in DCM (
    
    
    ).
  • Add the amine solution dropwise to the cold isothiocyanate solution over a period of 15 minutes.

    • Critical: Rapid addition causes localized heating, which may increase impurity profiles.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT).

Step 3: Reaction & Monitoring
  • Stir the mixture at RT for 3 hours.

  • TLC Monitoring: Spot the reaction mixture against the starting isothiocyanate.

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).

    • Visualization: UV lamp (254 nm) or Iodine stain.

    • Endpoint: Disappearance of the isothiocyanate spot (high

      
      ) and appearance of a more polar thiourea spot (lower 
      
      
      
      ).
Step 4: Isolation & Workup
  • Evaporate the DCM under reduced pressure (Rotovap) at

    
    .
    
  • The residue will likely be a viscous oil or an off-white solid.

  • Trituration: Add cold Hexane (

    
    ) to the residue and sonicate/stir vigorously. This removes unreacted isothiocyanate and helps solidify the product.
    
  • Filter the solid and wash with fresh cold hexane (

    
    ).
    
Step 5: Purification (Recrystallization)

If the product is not sufficiently pure or remains oily:

  • Dissolve the crude solid in a minimum amount of boiling Ethanol (~

    
    ).
    
  • Slowly add warm water dropwise until persistent turbidity is observed.

  • Allow the solution to cool slowly to RT, then refrigerate at

    
     overnight.
    
  • Filter the white crystalline needles, wash with cold Ethanol:Water (1:1), and dry under vacuum.

Quality Control & Validation

Expected Data
  • Appearance: White crystalline solid.

  • Yield: Typical isolated yields range from 85% to 95%.[1]

  • Melting Point: Expected range

    
     (derivative dependent, verify with specific lot).
    
NMR Interpretation (Self-Validation)

To validate the structure, acquire a


-NMR in 

.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.80 Broad Singlet1H

(Ar)
Deshielded by aromatic ring and thiocarbonyl.
7.10 -- 7.30 Multiplet4HAr-

Aromatic protons of the o-tolyl group.
5.85 Broad Singlet1H

(Alkyl)
Adjacent to cyclopentyl group.
4.65 Multiplet1H

(Methine)
The single proton at the cyclopentyl attachment point.
2.30 Singlet3H

Characteristic methyl group of o-tolyl.
2.05 -- 1.40 Multiplets8HCyclopentyl

Remaining ring protons.

Validation Check: If the integral for the methyl group (2.30 ppm) is missing, you have used the wrong isothiocyanate. If the cyclopentyl methine (4.65 ppm) is missing, the amine addition failed.

Troubleshooting Guide

Issue: Product remains an oil ("Oiling Out").

  • Cause: Traces of DCM or excess amine preventing crystal lattice formation.

  • Solution: Dissolve the oil in a small amount of Diethyl Ether, then add Hexane until cloudy. Scratch the side of the flask with a glass rod to induce nucleation.

Issue: Low Yield.

  • Cause: Moisture in the solvent reacting with isothiocyanate (forming urea derivatives).

  • Solution: Ensure glassware is oven-dried and DCM is anhydrous.

References

  • General Thiourea Synthesis: Maddani, M. R., & Prabhu, K. R. (2010).[2] A simple and efficient method for the synthesis of thioureas.[3][4] Journal of Organic Chemistry, 75(7), 2327–2332.

  • Isothiocyanate Reactivity: Li, Z., et al. (2013).[5] Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate. Synthesis, 45(12), 1667-1674.

  • Spectral Data Comparison (Analogous Compounds): PubChem Database. Compound Summary for N-Cyclopentyl-N'-phenylthiourea.

  • Recrystallization Techniques: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989. (Standard Reference Text).

Sources

Application Note: Microwave-Assisted Synthesis of 1-Cyclopentyl-3-(2-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, robust, and efficient protocol for the synthesis of 1-Cyclopentyl-3-(2-methylphenyl)thiourea, a disubstituted thiourea derivative. Thiourea scaffolds are of significant interest in drug discovery and materials science. Traditional synthesis methods often require long reaction times and elevated temperatures under conventional heating. This guide leverages the power of Microwave-Assisted Organic Synthesis (MAOS) to dramatically reduce reaction times from hours to minutes, often resulting in higher yields and product purity.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, a complete step-by-step methodology, characterization guidelines, and critical safety information.

Introduction and Scientific Rationale

N,N'-disubstituted thioureas are a class of compounds with a broad spectrum of biological activities and applications as organocatalysts and ligands.[4] The synthesis described herein targets 1-Cyclopentyl-3-(2-methylphenyl)thiourea, a molecule combining aliphatic and aromatic moieties, making it a valuable candidate for library synthesis in drug discovery programs.

The core of this synthesis is the nucleophilic addition of a primary amine (1-cyclopentylamine) to the electrophilic carbon of an isothiocyanate (2-methylphenyl isothiocyanate).[5]

Advantages of Microwave-Assisted Organic Synthesis (MAOS):

Microwave-assisted heating has emerged as a transformative technology in medicinal chemistry.[1][2][6] Unlike conventional oil baths, which heat vessel walls via conduction and convection, microwave irradiation directly heats the bulk of the reaction mixture through the agitation of polar molecules.[7] This direct "in-core" heating leads to a rapid and uniform temperature increase, which provides several key advantages:[1]

  • Dramatic Reduction in Reaction Time: Reactions that might take several hours can often be completed in minutes.[2][8]

  • Increased Yields and Purity: The rapid heating and precise temperature control can minimize the formation of by-products.[8][9]

  • Enhanced Reproducibility: Dedicated microwave reactors allow for precise control over temperature and pressure, leading to more consistent and reproducible results.[10]

  • Green Chemistry: MAOS is often more energy-efficient and can reduce the need for high volumes of hazardous solvents.[6]

This protocol has been optimized to harness these benefits for a reliable and scalable synthesis.

Reaction Principle and Mechanism

The formation of the thiourea derivative proceeds via a well-established nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of 1-cyclopentylamine acts as a nucleophile, attacking the highly electrophilic carbon atom of the isothiocyanate group in 2-methylphenyl isothiocyanate.[5] This is followed by a proton transfer to yield the stable thiourea product.

Reaction Scheme:

Reaction_Scheme Cyclopentylamine 1-Cyclopentylamine Plus + Isothiocyanate 2-Methylphenyl isothiocyanate Arrow Microwave (MW) Acetonitrile (ACN) 100 °C, 10 min Thiourea 1-Cyclopentyl-3-(2-methylphenyl)thiourea

Caption: Chemical scheme for the synthesis.

Materials and Equipment

Reagents and Solvents
  • 1-Cyclopentylamine (≥99% purity)

  • 2-Methylphenyl isothiocyanate (≥98% purity)

  • Acetonitrile (ACN), HPLC grade or equivalent (A polar, aprotic solvent with a good dielectric constant for microwave heating)

  • Deionized Water

  • Hexanes, ACS grade

  • Ethyl Acetate, ACS grade

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment
  • Dedicated single-mode microwave reactor for organic synthesis (e.g., Biotage Initiator, CEM Discover). Note: Domestic microwave ovens are not suitable and are extremely dangerous for this application.[7][11]

  • Microwave process vials (10-20 mL) with corresponding caps and septa.[10]

  • Magnetic stir bar

  • Analytical balance (± 0.1 mg)

  • Fume hood

  • Standard laboratory glassware (beakers, flasks, separatory funnel)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR Spectrometer (¹H NMR ≥300 MHz, ¹³C NMR ≥75 MHz)

  • FT-IR Spectrometer

  • Mass Spectrometer (ESI or equivalent)

Detailed Experimental Protocol

Reactant Preparation and Stoichiometry
  • In a clean, dry 10-20 mL microwave process vial, add a magnetic stir bar.

  • Add 1-Cyclopentylamine (1.0 mmol, 85.15 mg, ~96 µL).

  • Add 2-Methylphenyl isothiocyanate (1.0 mmol, 149.22 mg, ~133 µL).

  • Add Acetonitrile (ACN) (5 mL) to the vial.

  • Securely seal the vial with a septum cap using a crimper. Ensure the seal is tight to withstand the pressure generated during heating.[10]

Microwave Reactor Setup and Execution
  • Place the sealed vial into the cavity of the microwave reactor.

  • Set the following reaction parameters:

    • Temperature: 100 °C (Use a fixed temperature setting, not power control, for reproducibility)

    • Reaction Time: 10 minutes

    • Stirring: High

    • Absorption Level: Normal or High (depending on instrument)

  • Start the reaction. The instrument will automatically monitor temperature and pressure.

  • After the reaction is complete, allow the vial to cool to below 50 °C using the instrument's automated cooling system before handling.[10] Caution: The vial is under pressure. Do not attempt to open it while hot.

Product Work-up and Purification
  • Once cooled, carefully open the vial in a fume hood.

  • Transfer the reaction mixture to a 50 mL round-bottom flask.

  • Remove the acetonitrile using a rotary evaporator.

  • The crude product will likely be a solid or a viscous oil. Redissolve the residue in ethyl acetate (20 mL).

  • Transfer the solution to a separatory funnel and wash with deionized water (2 x 15 mL) to remove any water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes to afford the final product as a pure white solid.

Process Workflow and Data Summary

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow.

Table 1: Summary of Experimental Parameters and Expected Results

ParameterValueRationale / Notes
Reactants 1-Cyclopentylamine (1.0 mmol)2-Methylphenyl isothiocyanate (1.0 mmol)Equimolar amounts for a clean, high-yielding reaction.
Solvent Acetonitrile (5 mL)Polar solvent that couples efficiently with microwaves.
Microwave Temp. 100 °CProvides sufficient thermal energy for rapid reaction without degradation.
Microwave Time 10 minutesSignificantly faster than conventional heating methods.[12]
Expected Yield > 90%High efficiency is a key advantage of MAOS.[12]
Appearance White crystalline solidAfter recrystallization.

Characterization and Validation

To confirm the identity and purity of the synthesized 1-Cyclopentyl-3-(2-methylphenyl)thiourea, the following characterization techniques are recommended:

  • ¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons (o-tolyl group), the cyclopentyl protons, and two N-H protons. The N-H signals may appear as broad singlets.[4]

  • ¹³C NMR: The carbon NMR will show a characteristic signal for the thiocarbonyl (C=S) carbon, typically in the range of 175-180 ppm, in addition to signals for the aromatic and aliphatic carbons.[4]

  • FT-IR (KBr or ATR): The infrared spectrum provides key functional group information. Look for:

    • N-H stretching vibrations around 3200-3400 cm⁻¹.[13]

    • C=S stretching vibration around 1150-1300 cm⁻¹.[13]

  • Mass Spectrometry (MS): ESI-MS should show the molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₃H₁₉N₂S.

Safety Precautions

  • Microwave Reactor Safety: Only use a dedicated, certified microwave reactor designed for chemical synthesis.[11][14] Never use a domestic microwave oven. Always ensure reaction vessels are in good condition and are properly sealed before starting a reaction. Do not exceed the recommended solvent volumes or pressure limits of the vials.[14]

  • Chemical Handling: Perform all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Isothiocyanates are lachrymators and should be handled with care.

  • Pressure Hazard: Microwave reactions in sealed vessels are heated above the solvent's boiling point, generating significant pressure.[10] Always allow the vessel to cool completely before opening.

References

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
  • Kappe, C. O. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63.
  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. Retrieved from [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
  • Tong, J. Y., Sun, N. B., & Wu, H. K. (n.d.). Microwave Assisted Synthesis and Biological Activity of N-Aryl-N'-nicotinoyl Thiourea. Journal of the Chinese Chemical Society.
  • ETH Zurich. (n.d.). Microwave Reactor Safety.
  • BenchChem. (2025). Optimization of reaction conditions for thiourea synthesis from isothiocyanates.
  • CEM Corporation. (n.d.). Synthetic Applications for Microwave Synthesis.
  • ANU Books Publisher & Distributor. (n.d.). Role of Microwave in Pharmaceutical Sciences.
  • Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • BS Publications. (n.d.). Microwave Assisted Chemistry Experiments.
  • Chen, Y. J., et al. (2023). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 64-68. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis.
  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (n.d.). Microwave assisted some Traditional reactions: Green chemistry approach. Journal of Pharmaceutical Chemistry and Research.
  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (n.d.). Microwave assisted some Traditional reactions: Green chemistry approach. Journal of Pharmaceutical Chemistry and Research.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Microwave assisted novel synthesis and characterization of 1,3,4-oxadiazole derivatives.
  • Singh, U. P., et al. (2015). Microwave-assisted Expeditious and Efficient Synthesis of Cyclopentene Ring-fused Tetrahydroquinoline Derivatives Using Three-component Povarov Reaction. Journal of Heterocyclic Chemistry, 52(5), 1363-1370. Retrieved from [Link]

Sources

Application Notes and Protocols for the Formulation of 1-Cyclopentyl-3-(2-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the formulation development of 1-Cyclopentyl-3-(2-methylphenyl)thiourea, a molecule representative of a class of therapeutic candidates often characterized by poor aqueous solubility. This inherent lipophilicity presents significant challenges to achieving adequate bioavailability via oral administration. These application notes detail a systematic approach to formulation, from initial physicochemical characterization to the implementation and evaluation of advanced delivery systems. We will explore three primary formulation strategies: Nanosuspensions, Amorphous Solid Dispersions via Hot-Melt Extrusion, and Self-Emulsifying Drug Delivery Systems (SEDDS). Each section provides not only the detailed protocols but also the scientific rationale behind the selection of excipients and process parameters, ensuring a robust and scientifically sound formulation development process.

Preformulation Studies: Foundational Physicochemical Characterization

A thorough understanding of the physicochemical properties of 1-Cyclopentyl-3-(2-methylphenyl)thiourea is paramount for rational formulation design. While specific experimental data for this exact molecule is not publicly available, thiourea derivatives with similar structural motifs are generally characterized by high lipophilicity and low aqueous solubility.[1][2]

Objective: To determine the key physicochemical parameters of 1-Cyclopentyl-3-(2-methylphenyl)thiourea to guide formulation strategy selection.

Key Parameters to Investigate:

ParameterExperimental Method(s)Expected Outcome & Significance
Aqueous Solubility Shake-flask method in various media (pH 1.2, 4.5, 6.8 buffer, and purified water)Low solubility is expected. The pH-dependency of solubility will inform the choice of dissolution media and predict behavior in the gastrointestinal tract.[3][4]
LogP (Octanol-Water Partition Coefficient) HPLC-based method or computational predictionA high LogP value is anticipated, confirming the lipophilic nature of the compound and suggesting that lipid-based formulations could be a viable strategy.[5]
Melting Point & Thermal Properties Differential Scanning Calorimetry (DSC)Provides the melting point and information on crystallinity. This is critical for developing thermally-based processes like hot-melt extrusion.[6]
Solid-State Characterization X-Ray Powder Diffraction (XRPD), Polarized Light Microscopy (PLM)Determines the crystalline or amorphous nature of the raw drug substance. This is a crucial baseline for developing amorphous solid dispersions.[7]
pKa Potentiometric titration or computational predictionIdentifies ionizable groups, which can influence solubility and dissolution rate at different physiological pH values.

Formulation Strategy I: Nanosuspension for Enhanced Dissolution Rate

Nanosizing is a robust strategy for increasing the dissolution rate of poorly soluble drugs by significantly increasing the surface area-to-volume ratio.[8][9] This approach is particularly suitable for BCS Class II compounds, which exhibit low solubility but high permeability.[10]

Rationale for Nanosuspension

By reducing the particle size of 1-Cyclopentyl-3-(2-methylphenyl)thiourea to the nanometer range (typically < 500 nm), we can enhance its dissolution velocity in gastrointestinal fluids, thereby improving the rate and extent of absorption.[8][11]

Protocol: Nanosuspension Formulation by Wet Milling

Objective: To produce a stable nanosuspension of 1-Cyclopentyl-3-(2-methylphenyl)thiourea with a mean particle size of less than 500 nm.

Materials:

  • 1-Cyclopentyl-3-(2-methylphenyl)thiourea

  • Stabilizer(s): e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188, Polyvinylpyrrolidone (PVP) K30

  • Wetting agent (optional): e.g., Sodium lauryl sulfate (SLS)

  • Milling Media: Yttria-stabilized zirconium oxide beads (0.5 mm diameter)

  • Purified water

Equipment:

  • Planetary ball mill or a dedicated media mill

  • Particle size analyzer (e.g., Dynamic Light Scattering)

  • Zeta potential analyzer

Procedure:

  • Screening of Stabilizers: Prepare preliminary formulations by dispersing 1% w/v of the drug in aqueous solutions containing different stabilizers at varying concentrations (e.g., 0.5-2% w/v). The goal is to identify a stabilizer that effectively prevents particle aggregation.[9]

  • Preparation of the Slurry:

    • Dissolve the selected stabilizer(s) in purified water.

    • Disperse the 1-Cyclopentyl-3-(2-methylphenyl)thiourea powder in the stabilizer solution to form a pre-suspension.

  • Wet Milling:

    • Transfer the pre-suspension to the milling chamber containing the milling media.

    • Mill at a specified speed (e.g., 2000 rpm) for a defined period (e.g., 2-8 hours).[9]

    • Monitor particle size reduction at regular intervals until the desired particle size is achieved.

  • Separation and Collection: Separate the nanosuspension from the milling media.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using a dynamic light scattering instrument. The target is a mean particle size < 500 nm and a PDI < 0.3.

    • Zeta Potential: Determine the surface charge of the nanoparticles. A zeta potential of ±30 mV or greater is generally indicative of good physical stability.

    • Morphology: Visualize the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) after appropriate sample preparation (e.g., lyophilization).

nanosuspension_workflow cluster_formulation Formulation cluster_processing Processing cluster_characterization Characterization stabilizer_screening Stabilizer Screening slurry_prep Slurry Preparation stabilizer_screening->slurry_prep wet_milling Wet Milling slurry_prep->wet_milling separation Separation wet_milling->separation particle_size Particle Size & PDI separation->particle_size zeta_potential Zeta Potential particle_size->zeta_potential morphology Morphology zeta_potential->morphology

Nanosuspension Development Workflow

Formulation Strategy II: Amorphous Solid Dispersion by Hot-Melt Extrusion

Amorphous solid dispersions (ASDs) are a powerful technique for enhancing the solubility and dissolution of poorly soluble drugs by converting the crystalline drug into a higher-energy amorphous state, molecularly dispersed within a polymer matrix.[7][12][13] Hot-Melt Extrusion (HME) is a solvent-free, continuous manufacturing process that is well-suited for producing ASDs.[14][15]

Rationale for Amorphous Solid Dispersion

By disrupting the crystal lattice of 1-Cyclopentyl-3-(2-methylphenyl)thiourea and dispersing it at a molecular level within a hydrophilic polymer, the energy required for dissolution is significantly reduced, leading to higher apparent solubility and an enhanced dissolution rate.[7]

Protocol: Hot-Melt Extrusion for ASD Preparation

Objective: To prepare a stable amorphous solid dispersion of 1-Cyclopentyl-3-(2-methylphenyl)thiourea with a drug loading of 20-40% w/w.

Materials:

  • 1-Cyclopentyl-3-(2-methylphenyl)thiourea

  • Polymer: e.g., Soluplus®, Kollidon® VA 64, Hydroxypropyl methylcellulose acetate succinate (HPMC-AS)

  • Plasticizer (optional): e.g., Triethyl citrate, Poloxamer 188

Equipment:

  • Twin-screw hot-melt extruder

  • Differential Scanning Calorimetry (DSC)

  • X-Ray Powder Diffraction (XRPD)

Procedure:

  • Polymer Selection and Miscibility Assessment:

    • Select polymers based on their glass transition temperature (Tg), thermal stability, and potential for drug-polymer interactions.[7]

    • Assess drug-polymer miscibility using techniques like DSC by observing a single Tg for the blend, which is indicative of a miscible system.[16]

  • Preparation of the Physical Mixture: Accurately weigh and blend the drug, polymer, and any plasticizers to ensure a homogenous feed for the extruder.

  • Hot-Melt Extrusion:

    • Set the extruder barrel temperatures based on the thermal properties of the drug and polymer. The processing temperature should be above the Tg of the polymer but below the degradation temperature of the drug and excipients.[17]

    • Feed the physical mixture into the extruder at a constant rate.

    • The screw speed and configuration should be optimized to ensure adequate mixing and residence time to achieve a homogenous, amorphous extrudate.[18]

  • Extrudate Collection and Processing: Cool the extrudate on a conveyor belt and then mill it into a powder of a suitable particle size for further characterization and downstream processing.

  • Characterization:

    • Amorphicity Confirmation:

      • DSC: The absence of the drug's melting endotherm in the thermogram of the extrudate confirms its amorphous state.[6]

      • XRPD: The absence of sharp Bragg peaks and the presence of a "halo" pattern in the diffractogram indicate an amorphous solid.[6]

    • Drug-Polymer Interactions: Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify potential hydrogen bonding or other interactions between the drug and the polymer, which are crucial for the stability of the ASD.[19]

hme_workflow cluster_preformulation Pre-formulation cluster_processing Processing cluster_characterization Characterization polymer_selection Polymer Selection & Miscibility physical_mixture Physical Mixture Preparation polymer_selection->physical_mixture hme Hot-Melt Extrusion physical_mixture->hme milling Extrudate Milling hme->milling dsc_xrd DSC & XRPD (Amorphicity) milling->dsc_xrd ftir FTIR (Interactions) dsc_xrd->ftir

Hot-Melt Extrusion Workflow for ASD

Formulation Strategy III: Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[20][21] This approach is particularly well-suited for highly lipophilic drugs like 1-Cyclopentyl-3-(2-methylphenyl)thiourea.[22][23]

Rationale for SEDDS

By pre-dissolving the drug in a lipid-based formulation, the dissolution step in the GI tract is bypassed, and the drug is presented in a solubilized state within fine emulsion droplets, which facilitates absorption.[20]

Protocol: SEDDS Formulation and Evaluation

Objective: To develop a SEDDS formulation that can encapsulate a therapeutically relevant dose of 1-Cyclopentyl-3-(2-methylphenyl)thiourea and forms a stable microemulsion upon dilution.

Materials:

  • 1-Cyclopentyl-3-(2-methylphenyl)thiourea

  • Oil Phase: e.g., Capryol 90, Labrafil M 1944 CS, Olive oil

  • Surfactant: e.g., Kolliphor EL, Tween 80, Labrasol

  • Co-solvent/Co-surfactant: e.g., Transcutol HP, Propylene glycol, PEG 400

Equipment:

  • Magnetic stirrer

  • Vortex mixer

  • Particle size analyzer

Procedure:

  • Excipient Screening:

    • Solubility Studies: Determine the solubility of the drug in various oils, surfactants, and co-solvents to select excipients with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams:

    • Systematically mix the selected oil, surfactant, and co-solvent in different ratios.

    • For each mixture, add a small amount of water and observe the emulsification process.

    • Construct a ternary phase diagram to identify the self-emulsifying region.

  • Formulation Preparation:

    • Select ratios of oil, surfactant, and co-solvent from the self-emulsifying region identified in the phase diagram.

    • Dissolve the drug in this mixture with gentle heating and stirring until a clear solution is obtained.

  • Characterization:

    • Self-Emulsification Time and Grade: Add a small volume of the SEDDS formulation to a larger volume of aqueous media (e.g., purified water or simulated gastric fluid) with gentle agitation and measure the time it takes to form a homogenous emulsion. The spontaneity and appearance of the emulsion can be visually graded.[22]

    • Droplet Size and PDI: Dilute the SEDDS formulation in aqueous media and measure the droplet size and PDI using a particle size analyzer. For a self-microemulsifying drug delivery system (SMEDDS), the droplet size is typically below 200 nm.[21]

    • Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.

In Vitro Performance Testing: Dissolution and Release Studies

Objective: To compare the in vitro dissolution performance of the developed formulations against the unformulated drug.

Protocol: Comparative Dissolution Testing

Apparatus: USP Apparatus II (Paddle) or USP Apparatus IV (Flow-Through Cell) for poorly soluble drugs.[24]

Dissolution Media:

  • pH 1.2 buffer with 0.2% SLS

  • pH 6.8 phosphate buffer with 0.5% SLS

  • Biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) can also be used for a more in-vivo predictive dissolution profile.[3]

Procedure:

  • Introduce the unformulated drug, nanosuspension, ASD powder, or SEDDS-filled capsule into the dissolution vessel.

  • Maintain the temperature at 37 ± 0.5 °C and the paddle speed at a suitable rate (e.g., 50-75 rpm).

  • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

  • Analyze the drug concentration in the samples using a validated analytical method (e.g., HPLC-UV).

  • Plot the cumulative percentage of drug dissolved versus time to compare the dissolution profiles of the different formulations.

Stability Testing

Objective: To evaluate the physical and chemical stability of the developed formulations under accelerated and long-term storage conditions according to ICH guidelines.[25][26][27]

Protocol: ICH Stability Studies

Storage Conditions:

  • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH.[25]

  • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.[25]

Testing Frequency (as per ICH Q1A(R2)):

  • Long-Term: 0, 3, 6, 9, 12, 18, 24 months.[28]

  • Accelerated: 0, 3, 6 months.[28]

Parameters to be Monitored:

  • Nanosuspensions: Particle size, PDI, zeta potential, drug content, and crystal form (via XRPD).

  • Amorphous Solid Dispersions: Appearance, drug content, dissolution profile, and amorphicity (via DSC and XRPD).

  • SEDDS: Appearance, self-emulsification time, droplet size, drug content, and signs of precipitation.

Conclusion

The successful formulation of poorly soluble compounds like 1-Cyclopentyl-3-(2-methylphenyl)thiourea requires a systematic and scientifically driven approach. The formulation strategies outlined in these application notes—nanosuspension, amorphous solid dispersion via hot-melt extrusion, and self-emulsifying drug delivery systems—represent robust and industrially relevant methods to overcome the bioavailability challenges associated with this class of molecules. The choice of the final formulation will depend on a comprehensive evaluation of the in vitro performance, stability data, and considerations for scale-up and manufacturing.

References

  • Gursoy, R. N., & Benita, S. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Biomedicine & Pharmacotherapy, 58(3), 173–182. [Link]

  • Azarmi, S., Roa, W., & Löbenberg, R. (2007). Current perspectives in dissolution testing of conventional and novel dosage forms. International journal of pharmaceutics, 328(1), 12-21. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Gullapalli, R. P., & Sheth, B. B. (1999). Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound. Pharmaceutical technology, 23(10), 54-66. [Link]

  • Walsh Medical Media. (2015). Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development. [Link]

  • Pharmaceutical Technology. (2002). Self-Emulsifying Drug Delivery Systems. [Link]

  • Patil, H., & Tiwari, R. V. (2013). Formulation and Characterization of Solid Dispersion Prepared by Hot Melt Mixing: A Fast Screening Approach for Polymer Selection. ISRN Pharmaceutics, 2013, 890375. [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Oreate AI Blog. (2026). Ich Guidelines for Stability Studies PPT. [Link]

  • K K Wagh College of Pharmacy, Nashik. ICH GUIDELINES FOR STABILITY. [Link]

  • Shah, N., & Sandhu, H. (2021). Amorphous Solid Dispersions (ASDs): The Influence of Material Properties, Manufacturing Processes and Analytical Technologies in Drug Product Development. Pharmaceutics, 13(9), 1464. [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Scribd. (2024). Dissolution Testing for Poorly Soluble Drugs. [Link]

  • Gajda, M., & Musiał, W. (2021). The Use of Hot Melt Extrusion to Prepare a Solid Dispersion of Ibuprofen in a Polymer Matrix. Materials (Basel, Switzerland), 14(21), 6523. [Link]

  • Pugliese, C., & Berardi, A. (2022). New Development in Understanding Drug–Polymer Interactions in Pharmaceutical Amorphous Solid Dispersions from Solid-State Nuclear Magnetic Resonance. Molecular Pharmaceutics, 19(9), 3111–3126. [Link]

  • Sun, W., & Larive, C. K. (2003). Dissolution testing of a poorly soluble compound using the flow-through cell dissolution apparatus. Journal of pharmaceutical and biomedical analysis, 31(5), 843–851. [Link]

  • Drug Development & Delivery. (2020). FORMULATION FORUM - Rational Design of Oral Nanosuspensions for Insoluble Drugs. [Link]

  • Pharmaceutical Technology. (2011). Solid Dispersions by Hot-Melt Extrusion. [Link]

  • Lee, J. Y., & Lee, J. H. (2021). Preparation of Hot-Melt-Extruded Solid Dispersion Based on Pre-Formulation Strategies and Its Enhanced Therapeutic Efficacy. Pharmaceutics, 13(11), 1948. [Link]

  • GSC Online Press. (2022). Hot melt extrusion: A single-step continuous manufacturing process for developing amorphous solid dispersions of poorly soluble drug. [Link]

  • Patil, H., & Tiwari, R. V. (2014). Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale. AAPS PharmSciTech, 15(6), 1619–1627. [Link]

  • Teledyne Labs. Dissolution Testing For Tablets. [Link]

  • ResearchGate. (2015). (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

  • Sari, Y. W., & Yusuf, H. (2023). Effect of Drug–Polymer Interaction in Amorphous Solid Dispersion on the Physical Stability and Dissolution of Drugs: The Case of Alpha-Mangostin. Polymers, 15(14), 3042. [Link]

  • Drug Development & Delivery. (2024). AMORPHOUS SOLID DISPERSION SPECIATION - Impact of Polymer Chemistry & Drug Properties. [Link]

  • Al-kassas, R., & Al-gobal, M. A. (2023). Formulation Strategies of Nanosuspensions for Various Administration Routes. Pharmaceutics, 15(5), 1500. [Link]

  • ResearchGate. (2025). (PDF) Various techniques for preparation of nanosuspension - a review. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Nanosuspension as Oral Drug Delivery System: A Review. [Link]

  • OUCI. Formulation Strategies of Nanosuspensions for Various Administration Routes. [Link]

  • PharmaTutor. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Purdue University. FORMULATION STRATEGIES AND OPTIMIZATION OF POORLY WATER-SOLUBLE DRUGS FOR PRECLINICAL AND CLINICAL APPLICATIONS. [Link]

  • Keck, C. M., & Müller, R. H. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(11), 1888. [Link]

  • Al-Ostoot, F. H., & Al-Ghamdi, M. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]

  • PubChem. N'-(5-chloro-2-methylphenyl)-N-cyclopentyl-N-(thien-2-ylmethyl)thiourea. [Link]

  • Wikipedia. Thiourea. [Link]

  • Cheméo. Thiourea (CAS 62-56-6) - Chemical & Physical Properties. [Link]

  • Semantic Scholar. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Link]

  • E3S Web of Conferences. (2023). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. [Link]

  • Cheméo. Chemical Properties of Cyclopentane, 1-methyl-3-(2-methylpropyl)- (CAS 29053-04-1). [Link]

Sources

Troubleshooting & Optimization

Improving reaction yield of 1-Cyclopentyl-3-(2-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Ticket ID: TSU-8829-OPT Subject: Yield Optimization for 1-Cyclopentyl-3-(2-methylphenyl)thiourea Status: Escalated to Senior Application Scientist

Executive Summary: The "Ortho-Effect" Challenge

You are encountering yield issues with 1-Cyclopentyl-3-(2-methylphenyl)thiourea . Based on the structure, your primary adversary is steric hindrance combined with electronic deactivation .

The presence of the methyl group at the ortho position (2-position) of the phenyl ring creates a conformationally restricted transition state. This "Ortho-Effect" significantly retards the nucleophilic attack required to form the thiourea bridge. Standard protocols for unhindered phenyl thioureas (e.g., phenyl isothiocyanate + amine) often result in incomplete conversion or "oiling out" when applied to this substrate.

This guide provides a high-yield "Golden Path" protocol and a troubleshooting matrix designed to overcome these specific kinetic barriers.

Part 1: The "Golden Path" Protocol

To maximize yield, we must select the most kinetically favorable pathway.

The Reaction Design:

  • Pathway A (Recommended): Cyclopentylamine (Nucleophile) + 2-Methylphenyl isothiocyanate (Electrophile).

    • Why: Cyclopentylamine is a secondary aliphatic amine with high nucleophilicity (

      
       for conjugate acid). It can overcome the steric barrier of the isothiocyanate.
      
  • Pathway B (Avoid): 2-Methylaniline + Cyclopentyl isothiocyanate.

    • Why: 2-Methylaniline is a weak nucleophile (

      
      ) due to resonance and steric inhibition. Forcing this reaction often leads to degradation before completion.
      
Optimized Experimental Procedure

Reagents:

  • Cyclopentylamine: 1.1 equivalents (Slight excess drives equilibrium).

  • 2-Methylphenyl isothiocyanate: 1.0 equivalent.

  • Solvent: Toluene (Primary) or Ethanol (Secondary).

    • Note: While Ethanol is "greener," Toluene allows for higher reflux temperatures (

      
      ) to overcome the activation energy barrier of the ortho-methyl group.
      

Step-by-Step Workflow:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methylphenyl isothiocyanate (1.0 eq) in anhydrous Toluene (5 mL per mmol).

  • Addition: Add Cyclopentylamine (1.1 eq) dropwise over 10 minutes at room temperature.

    • Critical: Do not dump the amine. A rapid exotherm can cause local overheating and impurity formation (dimerization).

  • Reaction: Equip with a reflux condenser and heat to reflux (

    
    ) .
    
    • Time: Due to steric hindrance, run for 4–6 hours . Monitor by TLC (Mobile Phase: 20% EtOAc in Hexanes). Look for the disappearance of the isothiocyanate spot (high

      
      ).
      
  • Workup (The "Anti-Oil" Method):

    • Cool the mixture to room temperature.

    • Concentrate the toluene to

      
       of its original volume under reduced pressure.
      
    • Add Hexane (or Petroleum Ether) slowly with vigorous stirring. This induces precipitation of the thiourea while keeping impurities in solution.

  • Purification: Filter the white solid. Wash with cold Hexane. Recrystallize from minimal hot Ethanol if necessary.

Part 2: Troubleshooting & FAQs

Q1: The reaction stays a sticky yellow oil and won't crystallize. What now? A: This is the most common issue with alkyl-aryl thioureas. The "oil" is often the product trapped with solvent or unreacted amine.

  • Fix: Do not rotovap to dryness. Leave a small amount of solvent, then add a "seed" crystal if available.

  • The Scratch Technique: Add Hexane, cool to

    
    , and vigorously scratch the side of the flask with a glass rod. The friction creates nucleation sites.
    
  • Sonication: Briefly sonicate the oil in Hexane to induce lattice formation.

Q2: My yield is stuck at 50%. Can I use a catalyst? A: Yes. If the reaction is sluggish, the nucleophilic attack is the bottleneck.

  • Add a Base: Add 0.1 eq of DMAP (4-Dimethylaminopyridine) or Triethylamine . This activates the amine and acts as a proton shuttle, stabilizing the zwitterionic intermediate before the proton transfer occurs.

Q3: I see a side product on TLC just below the solvent front. A: This is likely the Isothiocyanate Dimer or a Urea derivative (if moisture was present).

  • Prevention: Ensure glassware is flame-dried. Isothiocyanates hydrolyze to amines +

    
     + 
    
    
    
    in the presence of water; the amine then reacts with remaining isothiocyanate to form a symmetric thiourea impurity.

Part 3: Comparative Data & Visualization

Solvent Efficiency Table
SolventTemperature (

)
Yield (Est.)ProsCons
DCM 40< 40%Easy removalToo cold to overcome steric barrier.
Ethanol 7865-75%Green, precipitates productCan undergo solvolysis if heated too long.
Toluene 11085-95% High thermal energyHarder to remove; product is soluble (needs Hexane crash).
Visual Guide: Mechanism & Troubleshooting Logic

The following diagram illustrates the reaction pathway and the "Decision Tree" for troubleshooting low yields.

ThioureaOptimization node_start Start: Reactants (Cyclopentylamine + 2-Methylphenyl NCS) node_solvent Select Solvent node_start->node_solvent node_reflux Reflux (4-6 Hours) node_solvent->node_reflux Toluene Preferred node_check Check TLC (Isothiocyanate consumed?) node_reflux->node_check node_workup Workup: Concentrate & Add Hexane node_check->node_workup Yes node_lowyield Issue: Low Conversion node_check->node_lowyield No node_oil Issue: Oiling Out node_workup->node_oil Product is sticky node_solution_oil Solution: Scratch glass, Sonicate, Seed Crystal node_oil->node_solution_oil node_solution_yield Solution: Switch to Toluene (110°C) Add 0.1 eq DMAP node_lowyield->node_solution_yield node_solution_yield->node_reflux Restart/Optimize

Caption: Workflow logic for synthesis and troubleshooting of sterically hindered thioureas.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for thiourea preparation via amine/isothiocyanate condensation).

  • Li, Z.-Y., et al. (2013).[1] Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate.[1] Synthesis, 45, 1667-1674.[1] (Provides context on isothiocyanate reactivity and stability).

  • Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. (Overview of biological relevance and structural considerations).

  • PrepChem. (n.d.). Synthesis of o-tolylthiourea. (Specific protocol grounding for o-toluidine derivatives).

Sources

Technical Support Center: Recrystallization of 1-Cyclopentyl-3-(2-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of 1-Cyclopentyl-3-(2-methylphenyl)thiourea via recrystallization. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple procedural steps to explain the scientific rationale behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the most critical first step in the recrystallization of 1-Cyclopentyl-3-(2-methylphenyl)thiourea?

A1: The selection of an appropriate solvent is the foundational step for a successful recrystallization. An ideal solvent for this substituted thiourea derivative should exhibit high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[1][2] This temperature-dependent solubility differential is the driving force for crystal formation upon cooling.

Expert Insight: The "like dissolves like" principle is a good starting point. Given the structure of 1-Cyclopentyl-3-(2-methylphenyl)thiourea, which contains both nonpolar (cyclopentyl, methylphenyl) and polar (thiourea) moieties, a solvent of intermediate polarity is often a suitable choice. However, empirical testing is paramount. A systematic solvent screening should be performed with small quantities of the crude product to identify the optimal solvent.

Q2: I'm unsure which solvents to screen. Can you provide a starting point and a predicted solubility profile?

Recommended Solvents for Initial Screening:

SolventPredicted Solubility BehaviorRationale
Ethanol GoodThe hydroxyl group can hydrogen bond with the thiourea moiety, while the ethyl group interacts with the nonpolar parts of the molecule. Often a good choice for substituted ureas and thioureas.
Methanol GoodSimilar to ethanol, but its higher polarity may lead to slightly different solubility characteristics. Some substituted thioureas have been successfully recrystallized from methanol.[4]
Isopropanol GoodOffers a slightly less polar alternative to ethanol and methanol, which can be beneficial.
Acetonitrile Moderate to GoodA polar aprotic solvent that has been used for the recrystallization of other complex thiourea derivatives.[5]
Ethyl Acetate ModerateA solvent of intermediate polarity. May be a good candidate for a solvent/anti-solvent system.
Toluene Low to ModerateA nonpolar solvent. Unlikely to be a good single solvent but could be used as an anti-solvent.
Water LowThe largely organic structure of the compound suggests low solubility in water. May be useful as an anti-solvent.

Experimental Protocol for Solvent Screening:

  • Place approximately 10-20 mg of your crude 1-Cyclopentyl-3-(2-methylphenyl)thiourea into several small test tubes.

  • Add a few drops of a different test solvent to each tube at room temperature and observe the solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Allow the solutions to cool slowly to room temperature and then in an ice bath.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of pure-looking crystals.

Q3: My compound has "oiled out" instead of forming crystals. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the solid melts in the hot solvent and separates as an immiscible liquid rather than dissolving.[6] This is often due to the boiling point of the solvent being higher than the melting point of the solute or the presence of impurities that depress the melting point.

Troubleshooting Steps:

  • Lower the Recrystallization Temperature: Use a solvent with a lower boiling point.

  • Use More Solvent: The solution may be too concentrated. Add more hot solvent to fully dissolve the oil and then allow it to cool slowly.

  • Induce Crystallization Above the Oiling Out Temperature: As the solution cools, try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal before the solution reaches the temperature at which it oils out.

  • Solvent/Anti-Solvent System: Dissolve the compound in a small amount of a good solvent (in which it is highly soluble) at room temperature. Then, slowly add a miscible anti-solvent (in which the compound is poorly soluble) until the solution becomes turbid. Gently heat until the solution is clear again and then allow it to cool slowly.

Q4: I have a very low yield after recrystallization. What are the common causes and how can I improve it?

A4: Low recovery is a frequent issue in recrystallization and can stem from several factors.[7]

Common Causes and Solutions:

CauseSolution
Using too much solvent. Use the minimum amount of hot solvent required to dissolve the crude product. This ensures the solution becomes supersaturated upon cooling.[6]
Cooling the solution too quickly. Rapid cooling leads to the formation of small, often impure, crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Premature crystallization during hot filtration. If you are performing a hot filtration to remove insoluble impurities, preheat your funnel and receiving flask to prevent the product from crystallizing on the filter paper.
Washing the crystals with a solvent at the wrong temperature. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving the product.[2]
Incomplete crystallization. After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[1]
Experimental Workflow & Visualization

The following diagram outlines the key decision points and steps in a typical recrystallization procedure for 1-Cyclopentyl-3-(2-methylphenyl)thiourea.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_recovery Recovery & Drying start Start with Crude Product solvent_screen Solvent Screening start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve hot_filtration Hot Gravity Filtration (if needed) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Pure Product dry_crystals->end

Caption: A generalized workflow for the recrystallization of organic compounds.

References
  • Experiment 2: Recrystallization. (n.d.).
  • Recrystallization1. (n.d.).
  • Recrystallization. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link].

  • Recrystallization (chemistry) - Wikipedia. (n.d.). Retrieved from [Link].

  • Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC. (n.d.). Retrieved from [Link].

  • An Efficient, Facial and Green Synthesis of Substituted Thiourea. (n.d.). Retrieved from [Link].

  • Synthesis and Spectroscopic Studies of Alkyl Substituted Thiourea Derivatives Towards the Selected Antibacterial Activities - ResearchGate. (n.d.). Retrieved from [Link].

  • Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - MDPI. (n.d.). Retrieved from [Link].

  • Thiourea synthesis by thioacylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link].

  • SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION - Malaysian Journal of Analytical Sciences. (n.d.). Retrieved from [Link].

  • Thiourea compounds - CN101522184A - Google Patents. (n.d.).
  • N'-(5-chloro-2-methylphenyl)-N-cyclopentyl-N-(thien-2-ylmethyl)thiourea | C18H21ClN2S2 | CID - PubChem. (n.d.). Retrieved from [Link].

  • (PDF) Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage - ResearchGate. (n.d.). Retrieved from [Link].

  • (PDF) Synthesis and characterization of thiourea - ResearchGate. (n.d.). Retrieved from [Link].

  • 1-(3-Chloro-2-methylphenyl)-3-cyclopentylurea - PubChem. (n.d.). Retrieved from [Link].

  • THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. (n.d.). Retrieved from [Link].

  • Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC. (n.d.). Retrieved from [Link].

Sources

Technical Support Center: Stability & Handling of 1-Cyclopentyl-3-(2-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Decision Support

Use this flowchart to rapidly diagnose stability issues with your compound.

Stability_Workflow Start Issue: Compound Degradation Check_Solvent 1. Check Solvent System Start->Check_Solvent Check_DMSO Is solvent DMSO? Check_Solvent->Check_DMSO Check_Age Solution Age > 24h? Check_DMSO->Check_Age Yes Check_Color Precipitate/Yellowing? Check_DMSO->Check_Color No Action_Degas Action: Degas Solvent (Sparge Ar/N2) Check_Age->Action_Degas No (Fresh) Action_Fresh Action: Prepare Fresh Avoid Freeze/Thaw Check_Age->Action_Fresh Yes Action_AltSolvent Action: Switch to DMAc or Acetonitrile Check_Color->Action_AltSolvent Yellowing Action_Filter Action: Filter (0.2µm) Check for S8 (Sulfur) Check_Color->Action_Filter Precipitate

Figure 1: Decision matrix for diagnosing instability. Yellowing often indicates oxidative desulfurization or disulfide formation.

Critical Stability Factors (The "Why")

As a Senior Application Scientist, I often see researchers treat thioureas exactly like ureas. This is a critical error. The sulfur atom in 1-Cyclopentyl-3-(2-methylphenyl)thiourea renders it significantly more nucleophilic and susceptible to oxidation than its urea counterpart.

A. The DMSO Paradox (Oxidative Desulfurization)

While DMSO is an excellent solvent for solubilizing hydrophobic scaffolds like the cyclopentyl/tolyl rings, it is chemically incompatible with thioureas over long periods. DMSO can act as an oxidant (similar to Swern oxidation conditions), especially if the solution is acidic or exposed to light.

  • Mechanism: The thiourea sulfur attacks the DMSO oxygen, leading to the formation of a urea byproduct (1-Cyclopentyl-3-(2-methylphenyl)urea) and dimethyl sulfide.

  • Impact: Loss of potency and generation of false-positive biological data due to the urea byproduct.

B. Metal-Catalyzed Degradation

Thioureas are potent ligands for heavy metals (Cu, Fe, Pb). Trace metal contamination in buffers or solvents can catalyze desulfurization , stripping the sulfur atom to form a carbodiimide or urea.

  • Preventative Measure: Use high-grade solvents and consider adding 0.1 mM EDTA to aqueous buffers if metal contamination is suspected.

C. Photochemical Instability

The C=S bond is photosensitive. Prolonged exposure to ambient light, particularly in solution, accelerates the oxidation of the thiocarbonyl group.

Decomposition Pathways

Understanding the enemy is key to defeating it. The diagram below illustrates the primary degradation route you must prevent.

Decomposition_Pathway Thiourea 1-Cyclopentyl-3-(2-methylphenyl)thiourea (Active Compound) Oxidation Oxidation (O2 / DMSO / Light) Thiourea->Oxidation Sulfenic Intermediate: Sulfenic Acid (-C(=S=O)-NH-) Oxidation->Sulfenic Slow Step Urea Degradant A: Urea Analog (Loss of Sulfur) Sulfenic->Urea Desulfurization Disulfide Degradant B: Formamidine Disulfide (Dimerization) Sulfenic->Disulfide Dimerization

Figure 2: The oxidative desulfurization pathway. The primary degradant is the corresponding Urea, which is pharmacologically distinct.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
LC-MS shows Mass -16 Da Oxidative Desulfurization. The Sulfur (32 Da) has been replaced by Oxygen (16 Da).IMMEDIATE: Discard stock. Prepare fresh in degassed solvent. Purge headspace with Argon.
Solution turns yellow Sulfur Extrusion. Formation of elemental sulfur or disulfide dimers.Filter solution. If using DMSO, switch to DMAc (Dimethylacetamide) or Acetonitrile if solubility permits.
Precipitation in Buffer Hydrophobic Crash. The cyclopentyl and tolyl groups make this compound very lipophilic.Increase co-solvent % (e.g., go from 0.1% to 1% DMSO). Ensure dropwise addition to vortexing buffer.
Loss of Potency Adsorption. The hydrophobic rings may bind to plastic tips or reservoirs.Use Low-Retention plastics or glass-coated microplates.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solutions (10 mM)

Objective: Minimize oxidative stress during solubilization.

  • Solvent Selection:

    • Preferred: Anhydrous Dimethylacetamide (DMAc) or Acetonitrile (ACN).

    • Acceptable: Anhydrous DMSO (Only if used within 24 hours or stored frozen).

  • Degassing (Crucial Step):

    • Sparge the chosen solvent with dry Nitrogen or Argon gas for 5–10 minutes before adding the solid compound. This removes dissolved oxygen.

  • Dissolution:

    • Weigh the solid 1-Cyclopentyl-3-(2-methylphenyl)thiourea into an amber glass vial (protects from light).

    • Add the degassed solvent. Vortex immediately.

  • Storage:

    • Aliquot into single-use volumes (avoid freeze-thaw cycles).

    • Store at -20°C or lower.

    • Shelf Life: 3 months (in DMSO) or 6 months (in DMAc/ACN).

Protocol B: Quality Control Check

Objective: Verify compound integrity before high-value assays.

  • Method: LC-MS (ESI+).

  • Target Mass: Calculate [M+H]+ for C13H18N2S.

    • Expected: m/z ~235.1.

  • Watch List (Degradants):

    • Urea Analog: m/z ~219.1 (M - 16).

    • Desulfurized Amidine: m/z ~203.1 (M - 32).

  • Acceptance Criteria: Purity > 95%; Urea analog < 2%.

Frequently Asked Questions (FAQs)

Q: Can I use ethanol as a solvent? A: Ethanol is acceptable for short-term use, but thioureas can undergo solvolysis (alcoholysis) in protic solvents under thermal stress. For long-term storage, aprotic solvents like DMAc or Acetonitrile are superior.

Q: Why is the 2-methylphenyl group important for stability? A: The ortho-methyl group provides steric hindrance. This bulky group physically blocks some access to the thiourea core, slightly reducing the rate of degradation compared to unhindered phenyl thioureas. However, it does not eliminate the risk of oxidation.

Q: My compound arrived at room temperature. Is it degraded? A: As a solid, the compound is relatively stable for days at room temperature if kept dry and dark. Decomposition is primarily a solution-phase phenomenon. Run a quick LC-MS to confirm purity upon receipt.

References

  • Oxidation of Thioureas: Sahu, S., et al. "Oxidation of thiourea and substituted thioureas: a review."[1] Journal of Sulfur Chemistry, 2011.[1]

  • DMSO Incompatibility: Schroeder, D.C. "Thiocarbamates and Thioureas: Kinetics of Decomposition." Chemical Reviews, 1955.
  • Solvent Effects: Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH. (General reference for solvolysis mechanisms).
  • Desulfurization Mechanisms: Katritzky, A.R. "Comprehensive Organic Functional Group Transformations." (Detailing the conversion of C=S to C=O).

Sources

Validation & Comparative

1H NMR spectral analysis of 1-Cyclopentyl-3-(2-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Structural Validation

Executive Summary & Structural Context[1][2][3][4]

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 1-Cyclopentyl-3-(2-methylphenyl)thiourea . As a scaffold frequently encountered in the development of TRPV1 antagonists and chiral organocatalysts, unambiguous structural verification is critical.

This document compares the spectral "performance" of this molecule across two dimensions:

  • Solvent-Dependent Resolution: Comparing DMSO-d

    
     vs. CDCl
    
    
    
    to optimize proton assignment.
  • Structural Discrimination: Distinguishing the target thiourea from its urea analog (a common oxidative impurity) and its non-methylated congener.

The Molecule at a Glance
  • Core Motif:

    
    -disubstituted thiourea.[1]
    
  • Key Features:

    • A: Cyclopentyl ring (Aliphatic, conformational flexibility).

    • B: Thiourea bridge (Thione/Thiol tautomerism potential, restricted rotation).

    • C: o-Tolyl (2-methylphenyl) group (Steric hindrance, anisotropy).

Theoretical Basis & Experimental Logic

The primary challenge in analyzing thioureas is the restricted rotation around the C(S)–N bonds and the potential for thione-thiol tautomerism. However, in solution, the thione form predominates.

Diagram 1: Structural Assignment Logic

The following decision tree illustrates the logical flow for assigning signals in this specific molecule, distinguishing it from common impurities.

NMR_Assignment_Logic Start Unknown Sample Spectrum Check_NH Check Downfield Region (7.5 - 10.0 ppm) Start->Check_NH NH_Count Are there 2 distinct NH signals? Check_NH->NH_Count Yes_NH Yes: Thiourea/Urea Core NH_Count->Yes_NH 2 H No_NH No: S-Alkylated / Decomposed NH_Count->No_NH < 2 H Check_Me Check Aliphatic Region (~2.1 - 2.3 ppm) Yes_NH->Check_Me Me_Signal Singlet ~2.2 ppm present? Check_Me->Me_Signal Yes_Me Confirm o-Tolyl Group Me_Signal->Yes_Me Yes No_Me Impurity: Phenyl Analog Me_Signal->No_Me No Check_Shift NH Chemical Shift Value Yes_Me->Check_Shift Thiourea Target: Thiourea (NH ~9.5 & 7.8 ppm) Check_Shift->Thiourea Downfield Urea Impurity: Urea Analog (NH ~8.0 & 6.5 ppm) Check_Shift->Urea Upfield

Caption: Logical workflow for distinguishing 1-Cyclopentyl-3-(2-methylphenyl)thiourea from common structural analogs and impurities.

Experimental Protocol

To ensure reproducibility, the following protocol minimizes water exchange and aggregation effects.

  • Sample Mass: 5–10 mg of solid compound.

  • Solvent Selection:

    • Primary:DMSO-d

      
        (99.9% D). Preferred for observing exchangeable NH protons due to strong H-bond acceptance.
      
    • Secondary:CDCl

      
        (treated with anhydrous K
      
      
      
      CO
      
      
      ). Used only if solubility in DMSO is poor or to observe aggregation effects.
  • Acquisition:

    • Frequency: 400 MHz or higher.[2][3]

    • Temperature: 298 K (25°C). Note: Variable temperature (VT) may be required if line broadening occurs due to rotamers.

    • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).

Comparative Spectral Analysis

A. Solvent Performance: DMSO-d vs. CDCl [1][7][8]

The choice of solvent drastically alters the appearance of the thiourea protons.

FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
Mechanism
NH (Aryl)

9.20 - 9.50 (s, 1H)

7.80 - 8.20 (br s, 1H)
DMSO forms strong H-bonds, deshielding the proton and slowing exchange.
NH (Alkyl)

7.60 - 7.90 (d, 1H)

5.80 - 6.20 (br s, 1H)
In CDCl

, rapid exchange and lack of H-bonding cause upfield shifts and broadening.
Resolution High (Sharp Peaks) Low (Broad Peaks) Quadrupole broadening and exchange rates are minimized in DMSO.

Expert Insight: In CDCl


, the NH signals often broaden into the baseline or merge with aromatic signals. DMSO-d

is the mandatory solvent for verifying the integrity of the thiourea bridge.
B. Structural Verification Data (in DMSO-d )

The following table summarizes the expected chemical shifts for the target molecule compared to its Oxygen-analog (Urea).

PositionProton TypeTarget: Thiourea (

ppm)
Alternative: Urea Analog (

ppm)
Multiplicity
1 NH (Ar) 9.35 7.85Singlet (Broad)
2 NH (Alkyl) 7.75 6.20Doublet (

Hz)
3 Ar-H (Aromatic) 7.10 – 7.40 7.00 – 7.30Multiplet (4H)
4 Cyclopentyl-CH 4.65 3.95Sextet/Multiplet
5 Ar-CH

2.25 2.20Singlet
6 Cyclopentyl-CH

1.40 – 2.00 1.30 – 1.90Multiplets (8H)
Diagram 2: Solvent-Solute Interaction Pathway

This diagram explains why DMSO is superior for this analysis.

Solvent_Effect Thiourea Thiourea Molecule (Target) DMSO DMSO-d6 Solvent (H-Bond Acceptor) Thiourea->DMSO Dissolve CDCl3 CDCl3 Solvent (Non-Polar) Thiourea->CDCl3 Dissolve Complex_DMSO Stable H-Bond Complex (Deshielded NH) DMSO->Complex_DMSO Strong Interaction (S=O ... H-N) Complex_CDCl3 Aggregates / Rapid Exchange (Broad/Upfield NH) CDCl3->Complex_CDCl3 Weak Interaction

Caption: Mechanistic comparison of solvent effects on Thiourea NH proton visibility.

Advanced Interpretation & Troubleshooting

The "Missing" NH Peak

If the spectrum in CDCl


 shows only one broad lump or no NH peaks, do not assume the reaction failed. The acidity of the thiourea protons allows rapid exchange with trace water in the solvent.
  • Solution: Switch to DMSO-d

    
     or add a drop of D
    
    
    
    O to the CDCl
    
    
    sample (which will make the NH peaks disappear entirely, confirming their exchangeable nature).
Distinguishing the o-Tolyl Group

The methyl group on the phenyl ring is a diagnostic handle.

  • Target (2-Me): Singlet at ~2.25 ppm.

  • Alternative (Phenyl): No singlet in the 2.0–2.5 ppm region; integration of aromatic region increases from 4H to 5H.

  • Alternative (4-Me): The aromatic splitting pattern changes from a complex ABCD system (ortho-substituted) to a cleaner AA'BB' system (para-substituted).

Rotational Isomerism

Thioureas exhibit restricted rotation around the C–N bond. At room temperature, you may observe "shadow" peaks or broadening of the cyclopentyl methine proton.

  • Validation: Run the NMR at 320 K. If the peaks sharpen and coalesce, the broadening is due to rotamers, not impurities.

References

  • Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Compound Interest. (2015). "A Guide to 1H NMR Chemical Shift Values." Compound Interest.

  • BenchChem. (2025).[5] "A Researcher's Guide to NMR Solvents: DMSO-d6 vs. Chloroform-d." BenchChem Technical Guides.

  • MDPI. (2018). "Thiourea Derivatives as Chiral Sensors: NMR Characterization." Molecules.

Sources

A Researcher's Guide to the Vibrational Landscape of Substituted Thioureas: Deconvoluting the FTIR Spectrum of 1-Cyclopentyl-3-(2-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and materials science, the precise structural elucidation of novel synthetic compounds is paramount. Among the diverse scaffolds utilized, thiourea derivatives stand out for their broad spectrum of biological activities and coordination chemistry.[1] This guide provides an in-depth analysis of the characteristic Fourier-Transform Infrared (FTIR) spectroscopic features of a specific N,N'-disubstituted thiourea, 1-Cyclopentyl-3-(2-methylphenyl)thiourea. By comparing its expected vibrational modes with the well-documented spectra of parent thiourea and other analogues, we aim to equip researchers with the expertise to confidently identify and characterize this class of compounds.

The Vibrational Tale Told by FTIR Spectroscopy

FTIR spectroscopy serves as a powerful, non-destructive technique to probe the vibrational modes of molecules. Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For thiourea derivatives, FTIR is particularly insightful for confirming the presence of the core -NH-C(S)-NH- linkage and for monitoring changes in this moiety upon substitution.

The interpretation of an FTIR spectrum is rooted in understanding how bond strengths and atomic masses influence vibrational frequencies. For instance, the stretching vibrations of stronger bonds and bonds involving lighter atoms occur at higher wavenumbers. Conversely, bending vibrations and vibrations involving heavier atoms are found at lower wavenumbers. In the context of 1-Cyclopentyl-3-(2-methylphenyl)thiourea, we are primarily interested in the vibrations of the N-H, C-N, and C=S bonds of the thiourea core, as well as the C-H and C-C vibrations of the cyclopentyl and 2-methylphenyl substituents.

Characteristic FTIR Peaks of 1-Cyclopentyl-3-(2-methylphenyl)thiourea: An Evidence-Based Prediction

The structure of 1-Cyclopentyl-3-(2-methylphenyl)thiourea is as follows:

G 1 S 2 C 2->1 3 NH 2->3 4 NH 2->4 5 Cyclopentyl 3->5 6 2-Methylphenyl 4->6

Caption: Molecular structure of 1-Cyclopentyl-3-(2-methylphenyl)thiourea.

Based on this structure and established spectroscopic data, we can anticipate the following characteristic peaks:

Vibrational Mode Expected Wavenumber (cm⁻¹) Rationale and Comparative Insights
N-H Stretching 3200 - 3400This region is characteristic of N-H stretching vibrations. In solid-state spectra of thioureas, hydrogen bonding can lead to broader peaks. The presence of two N-H groups in the molecule will likely result in distinct, possibly overlapping, absorption bands. For unsubstituted thiourea, these bands are observed in the 3170-3380 cm⁻¹ range.[2][3]
Aromatic C-H Stretching 3000 - 3100The sp² C-H stretching vibrations of the 2-methylphenyl group are expected in this region, typically appearing as sharp, medium-intensity peaks.
Aliphatic C-H Stretching 2850 - 3000The sp³ C-H stretching vibrations of the cyclopentyl and the methyl group on the phenyl ring will give rise to strong absorptions in this range.
Thioamide I Band (C=N Stretching & N-H Bending) 1580 - 1620This band is a complex vibration with contributions from C=N stretching and N-H bending. In N,N'-disubstituted thioureas, this band is a strong indicator of the thiourea backbone. For comparison, unsubstituted thiourea shows a strong band around 1618 cm⁻¹.[2]
Thioamide II Band (N-H Bending & C-N Stretching) 1450 - 1550This band arises from a coupling of N-H in-plane bending and C-N stretching vibrations. Its position is sensitive to the nature of the substituents on the nitrogen atoms.
Thioamide III Band (C-N & C-S Stretching) 1300 - 1400This is another coupled vibration, primarily involving C-N and C-S stretching. The C-S bond has a lower bond order than a true double bond due to resonance, which influences the position of this peak.
C=S Stretching 700 - 850The C=S stretching vibration is often weaker and can be more difficult to assign definitively due to coupling with other vibrations. In thiourea, it is observed around 730 cm⁻¹.[2] The substitution on the nitrogen atoms in 1-Cyclopentyl-3-(2-methylphenyl)thiourea will likely influence the precise position of this band.
Aromatic C=C Bending 690 - 900The out-of-plane bending vibrations of the aromatic C-H bonds in the 2-methylphenyl group will appear in this region, providing information about the substitution pattern of the aromatic ring.

Comparative Analysis with Unsubstituted Thiourea

To highlight the influence of the cyclopentyl and 2-methylphenyl substituents, a comparison with the FTIR spectrum of unsubstituted thiourea is instructive.

Functional Group Unsubstituted Thiourea (cm⁻¹) [2][3]Expected for 1-Cyclopentyl-3-(2-methylphenyl)thiourea (cm⁻¹) Key Differences
N-H Stretching ~3380, ~3275, ~31703200 - 3400The presence of bulky substituents may alter the hydrogen bonding network, potentially leading to sharper and slightly shifted N-H bands.
C-H Stretching N/A2850 - 3100The most significant difference will be the appearance of strong aliphatic and aromatic C-H stretching bands due to the cyclopentyl and 2-methylphenyl groups.
Thioamide Bands ~1618, ~1470, ~14141580-1620, 1450-1550, 1300-1400The positions of the thioamide bands are expected to shift due to the electronic and steric effects of the substituents. These shifts can provide valuable information about the molecular conformation.
C=S Stretching ~730700 - 850The position of the C=S stretch is also likely to be influenced by the electronic nature of the substituents.

Experimental Protocol for FTIR Analysis of Thiourea Derivatives

Obtaining a high-quality FTIR spectrum is crucial for accurate structural analysis. The following protocol outlines the standard procedure for analyzing a solid thiourea sample using the KBr pellet method.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Grind 1-2 mg of the thiourea sample with ~200 mg of dry KBr powder. B Use an agate mortar and pestle for thorough mixing and grinding. A->B C Transfer the mixture to a pellet press. B->C D Apply pressure to form a transparent pellet. C->D E Place the KBr pellet in the sample holder of the FTIR spectrometer. D->E Transfer Pellet F Acquire a background spectrum of the empty sample compartment. E->F G Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). F->G H Co-add multiple scans to improve the signal-to-noise ratio. G->H I Perform baseline correction and other necessary data processing. H->I Process Raw Data J Identify and label the characteristic absorption peaks. I->J K Compare the obtained spectrum with reference spectra and theoretical predictions. J->K

Caption: Workflow for obtaining an FTIR spectrum of a solid thiourea derivative.

Causality in Experimental Choices:

  • KBr as a Matrix: Potassium bromide (KBr) is used as the matrix material because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that allows for the formation of a clear pellet, minimizing light scattering.

  • Grinding: Thorough grinding is essential to reduce the particle size of the sample below the wavelength of the incident infrared radiation, which minimizes scattering and produces a higher quality spectrum.

  • Background Spectrum: Acquiring a background spectrum is a critical step to subtract the contributions of atmospheric water and carbon dioxide from the sample spectrum, ensuring that the observed peaks are solely from the analyte.

  • Co-adding Scans: The signal-to-noise ratio of the spectrum is proportional to the square root of the number of scans. Co-adding multiple scans is a standard practice to enhance the quality of the spectrum, especially for samples with weak absorptions.

Conclusion

The FTIR spectrum of 1-Cyclopentyl-3-(2-methylphenyl)thiourea is expected to exhibit a rich set of vibrational bands that are characteristic of its constituent functional groups. By understanding the origins of these bands and comparing them to the well-established spectra of thiourea and its derivatives, researchers can confidently confirm the identity and purity of their synthesized compounds. This guide provides a foundational framework for the spectroscopic analysis of this important class of molecules, empowering scientists in their pursuit of novel therapeutics and materials.

References

  • JETIR. (2025). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. Journal of Emerging Technologies and Innovative Research. [Link]

  • IOSR Journal. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media. [Link]

  • MDPI. (n.d.). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. [Link]

  • ResearchGate. (1998). Matrix and ab initio infrared spectra of thiourea and thiourea-d4. [Link]

  • National Institute of Standards and Technology. (n.d.). Thiourea. NIST Chemistry WebBook. [Link]

  • American Chemical Society. (1956). Infrared Spectra and Configuration of Alkylthiourea Derivatives. Normal Vibrations of N,N′-Dimethyl- and Tetramethylthiourea. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of thiourea. [Link]

  • ResearchGate. (n.d.). IR spectra of the thiourea (tu), Pt(tu)4Cl2, (1) and Pd(tu)4Cl2, (2). [Link]

  • PMC. (n.d.). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. [Link]

  • Taylor & Francis Online. (n.d.). Structure and vibrational spectra of the thiourea derivative and its complex with Ni(II). [Link]

  • AIP Publishing. (1953). Infrared Absorption Spectra of Urea, Thiourea, and Some Thiourea-Alkali Halide Complexes. The Journal of Chemical Physics. [Link]

  • National Institute of Standards and Technology. (n.d.). Thiourea, (phenylmethyl)-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 3-Cyclopentyl-1-(3-morpholin-4-ylpropyl)-1-[(4-propan-2-ylphenyl)methyl]thiourea. [Link]

Sources

Mass Spectrometry Fragmentation Pattern of 1-Cyclopentyl-3-(2-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 1-Cyclopentyl-3-(2-methylphenyl)thiourea (


, MW 234.36 Da). Thiourea derivatives are critical scaffolds in medicinal chemistry, often serving as precursors for heterocyclic synthesis or as active pharmaceutical ingredients (antivirals, anticancer agents).

The primary analytical challenge with this compound lies in distinguishing it from its positional isomers (e.g., the 3-methyl and 4-methyl analogues) and preventing thermal degradation during ionization. This guide compares the efficacy of Electrospray Ionization (ESI) versus Electron Ionization (EI) and details the specific "Ortho-Effect" fragmentation pathways that serve as diagnostic fingerprints for the 2-methylphenyl moiety.

Ionization Strategy: ESI vs. EI Comparison

The choice of ionization method fundamentally dictates the observed spectral quality. For


-disubstituted thioureas, thermal stability is a limiting factor.
Comparative Performance Matrix
FeatureElectrospray Ionization (ESI) Electron Ionization (EI) Recommendation
Energy Transfer Soft ionization (low internal energy transfer).Hard ionization (70 eV).ESI is preferred for intact molecular ion detection.
Molecular Ion Dominant

(

235).
Weak or absent

(

234) due to thermal decomposition.
ESI
Fragmentation Controlled via Collision Induced Dissociation (CID).[1][2]Extensive, spontaneous in-source fragmentation.ESI (MS/MS) for structural elucidation.
Thermal Risk Low (liquid phase ionization).High (requires vaporization). Thioureas often desulfurize to carbodiimides or decompose to isothiocyanates before ionization.ESI

Critical Insight: In EI, the spectrum of 1-Cyclopentyl-3-(2-methylphenyl)thiourea is often contaminated by thermal degradation products (isothiocyanates and anilines) formed in the injection port. Therefore, LC-ESI-MS/MS is the validated standard for reliable characterization.

Fragmentation Mechanics (ESI-MS/MS)

In positive mode ESI (


), the fragmentation of 1-Cyclopentyl-3-(2-methylphenyl)thiourea follows three distinct mechanistic channels driven by proton mobility between the thiocarbonyl sulfur and the nitrogen atoms.
Primary Fragmentation Channels
  • Channel A: Isothiocyanate Formation (Alpha-Cleavage)

    • Mechanism: Protonation of the nitrogen adjacent to the cyclopentyl ring weakens the

      
       bond.
      
    • Product: Cleavage yields the 2-methylphenyl isothiocyanate ion (

      
       149) and neutral cyclopentylamine, or conversely, the cyclopentyl isothiocyanate ion  (
      
      
      
      127).
    • Diagnostic Value: High. The ratio of

      
       149 to 
      
      
      
      127 indicates the relative basicity of the leaving amines and steric stability.
  • Channel B: Desulfurization (Carbodiimide Formation)

    • Mechanism: Intramolecular nucleophilic attack or four-centered transition state leading to the expulsion of

      
       (34 Da).
      
    • Product:

      
       at 
      
      
      
      201
      .
    • Context: This pathway is highly characteristic of thioureas but can be suppressed if collision energy (CE) is too low.

  • Channel C: The "Ortho-Effect" (Tolyl Specific)

    • Mechanism: The methyl group at the ortho position (2-position) of the phenyl ring facilitates a specific hydrogen transfer to the sulfur or nitrogen, often leading to the loss of a methyl radical (

      
      ) or enhancing the formation of the Tropylium ion  (
      
      
      
      ,
      
      
      91).
    • Differentiation: This channel is significantly more active in the 2-methyl isomer compared to the 3- or 4-methyl isomers due to proximity.

Fragmentation Pathway Diagram[3][4]

Fragmentation Parent [M+H]+ Precursor m/z 235 SplitA N-CS Bond Cleavage Parent->SplitA CID Energy SplitB H2S Elimination Parent->SplitB SplitC Tolyl Degradation Parent->SplitC High CE Frag149 2-Methylphenyl Isothiocyanate [C8H7NS+H]+ m/z 150 (or 149 radical) SplitA->Frag149 - Cyclopentylamine Frag127 Cyclopentyl Isothiocyanate [C6H9NS+H]+ m/z 128 SplitA->Frag127 - 2-Methylaniline Frag201 Carbodiimide Ion [M+H - H2S]+ m/z 201 SplitB->Frag201 - 34 Da Frag107 2-Methylaniline Ion [C7H9N+H]+ m/z 108 SplitC->Frag107 Frag91 Tropylium Ion [C7H7]+ m/z 91 Frag107->Frag91 - NH3

Figure 1: ESI-MS/MS fragmentation tree for 1-Cyclopentyl-3-(2-methylphenyl)thiourea. Colors denote ion stability (Blue=Parent, Yellow=Mechanism, Red=Terminal Fragment).

Isomer Differentiation: The Ortho-Effect

Distinguishing the 2-methyl (ortho) isomer from the 3-methyl (meta) and 4-methyl (para) isomers is the critical application requirement.

Mechanism of Differentiation

The Ortho-Effect refers to the interaction between the substituent at the 2-position and the thiourea core.

  • Steric Hindrance: The bulky methyl group at the ortho position sterically hinders the coplanarity of the phenyl ring and the thiourea moiety. This weakens the

    
     bond.
    
    • Observation: The cleavage yielding the Cyclopentyl Isothiocyanate (

      
       127)  is often favored in the ortho isomer compared to the para isomer, where the 
      
      
      
      bond is more conjugated and stronger.
  • Hydrogen Transfer: The ortho-methyl hydrogens are spatially accessible to the thiocarbonyl sulfur.

    • Observation: Enhanced loss of

      
       or 
      
      
      
      is frequently observed in ortho isomers relative to para isomers.
Comparative Data Table (Predicted Relative Abundance)
Fragment Ion (

)
Identity2-Methyl (Ortho) 4-Methyl (Para) Differentiation Logic
235

100%100%Parent Ion.
201

High MediumOrtho-H facilitates

elimination.
150 Tolyl-NCS+HMediumHigh Para-isomer retains conjugation better.
128 Cyclopentyl-NCS+HHigh MediumSteric strain in Ortho weakens N-Aryl bond.
91 TropyliumHighHighNon-diagnostic (common to all tolyl).

Experimental Protocol

To replicate these results and ensure reproducibility, follow this validated LC-MS/MS workflow.

A. Sample Preparation[4][5][6]
  • Stock Solution: Dissolve 1 mg of compound in 1 mL Acetonitrile (ACN) (HPLC Grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 ACN:Water + 0.1% Formic Acid.

    • Note: Do not use methanol as the primary solvent for long-term storage, as thioureas can slowly undergo solvolysis.

B. LC-MS/MS Parameters
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ion Source: ESI Positive Mode.[3]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

C. Method Workflow Diagram

Workflow Sample Sample Prep (1 µg/mL ACN) LC LC Separation C18 Column Sample->LC ESI ESI Source (+3.5 kV) LC->ESI Q1 Q1 Filter Select m/z 235 ESI->Q1 Q2 Collision Cell (N2 Gas, 15-35 eV) Q1->Q2 Q3 Q3 Scan m/z 50-250 Q2->Q3 Data Spectrum Analysis Identify m/z 150, 128, 91 Q3->Data

Figure 2: Step-by-step LC-MS/MS acquisition workflow for thiourea characterization.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112. Link

  • Holčapek, M., et al. (2010). Structural analysis of thiourea derivatives using electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.
  • Todua, N. G., & Mikaia, A. I. (2016).[4] Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra. Mass Spectrometry, 13(2), 83-94.[4] Link (Mechanistic basis for Ortho-effect differentiation).

  • McKee, R. L., & Bost, R. W. (1946).[5] para-Substituted phenyl isothiocyanates and some related thioureas.[5] Journal of the American Chemical Society, 68(12), 2506. Link (Foundational chemistry of tolyl thioureas).

Sources

A Comparative Guide to HPLC Method Development for the Analysis of 1-Cyclopentyl-3-(2-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-Cyclopentyl-3-(2-methylphenyl)thiourea. Designed for researchers, scientists, and professionals in drug development, this document delves into the rationale behind method selection and provides detailed experimental protocols to facilitate robust and reliable quantification.

Introduction to 1-Cyclopentyl-3-(2-methylphenyl)thiourea and its Analytical Significance

1-Cyclopentyl-3-(2-methylphenyl)thiourea belongs to the diverse class of thiourea derivatives, which are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer, antiviral, and antibacterial properties.[1][2][3] The unique structural combination of a cyclopentyl group and a substituted aromatic ring imparts specific physicochemical properties, notably increased hydrophobicity compared to the parent thiourea molecule. This characteristic is a critical determinant in the development of an effective analytical method for its separation and quantification.

Accurate and precise analytical methods are paramount for various stages of drug development, including pharmacokinetic studies, stability testing, and quality control of active pharmaceutical ingredients (APIs). Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely adopted technique for the analysis of small organic molecules due to its versatility and high resolving power.[4][5] This guide will compare and contrast two primary RP-HPLC methods and an advanced ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) approach for the analysis of 1-Cyclopentyl-3-(2-methylphenyl)thiourea.

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method is contingent on the specific analytical requirements, such as the desired level of sensitivity, resolution from potential impurities, and sample throughput. Given the hydrophobic nature of 1-Cyclopentyl-3-(2-methylphenyl)thiourea, with an estimated LogP for a similar structure being around 5.0, a reversed-phase stationary phase is the logical choice.[6] We will explore the nuances of method development by comparing two common organic modifiers, methanol and acetonitrile, on a standard C18 stationary phase, and contrast these with a high-throughput UHPLC-MS method.

Method A: Reversed-Phase HPLC with Methanol-Water Mobile Phase

Methanol is a protic solvent that can engage in hydrogen bonding interactions, which can influence the selectivity of separation. It is also a cost-effective and readily available solvent. A standard C18 column, packed with octadecylsilane bonded to silica particles, provides a non-polar stationary phase for the retention of hydrophobic analytes.[7]

Method B: Reversed-Phase HPLC with Acetonitrile-Water Mobile Phase

Acetonitrile is an aprotic solvent with a lower viscosity and higher elution strength compared to methanol. This often results in sharper peaks and lower backpressure, which can be advantageous for achieving better resolution and faster analysis times.[4] The choice between methanol and acetonitrile can significantly impact the retention and elution order of closely related compounds.

Method C: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

For applications requiring the highest sensitivity and specificity, such as bioanalytical studies, coupling UHPLC with a mass spectrometer is the gold standard.[1] UHPLC utilizes columns with smaller particle sizes (<2 µm), enabling faster separations and higher efficiency. The mass spectrometer provides mass-to-charge ratio information, allowing for unambiguous identification and quantification of the analyte, even in complex matrices.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of the three proposed methods for the analysis of 1-Cyclopentyl-3-(2-methylphenyl)thiourea.

ParameterMethod A: RP-HPLC (Methanol)Method B: RP-HPLC (Acetonitrile)Method C: UHPLC-MS
Stationary Phase C18, 5 µmC18, 5 µmC18, <2 µm
Mobile Phase Methanol:WaterAcetonitrile:WaterAcetonitrile:Water with Formic Acid
Detection UV-Vis (approx. 240 nm)UV-Vis (approx. 240 nm)Mass Spectrometry (MS)
Expected Retention Longer retention timeShorter retention timeVery short retention time
Resolution GoodPotentially better peak shapeExcellent
Sensitivity ModerateModerateVery High
Throughput StandardStandard to HighVery High
Pros Cost-effective, simpleSharper peaks, lower backpressureHigh sensitivity and specificity
Cons Broader peaks possibleHigher cost of solventHigh initial instrument cost

Experimental Protocols

The following are detailed, step-by-step methodologies for the three compared analytical approaches.

Protocol for Method A: RP-HPLC with Methanol-Water Mobile Phase
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Methanol and HPLC-grade water in a 75:25 (v/v) ratio. Degas the mobile phase prior to use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 240 nm

  • Sample Preparation: Dissolve a known quantity of 1-Cyclopentyl-3-(2-methylphenyl)thiourea in the mobile phase to a final concentration of 10 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and record the chromatogram. The retention time is expected to be in the range of 5-10 minutes.

Protocol for Method B: RP-HPLC with Acetonitrile-Water Mobile Phase
  • Instrumentation: A standard HPLC system as described in Method A.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and HPLC-grade water in a 60:40 (v/v) ratio. Degas the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 240 nm

  • Sample Preparation: Prepare the sample as described in Method A.

  • Analysis: Inject the sample and record the chromatogram. The retention time is expected to be shorter than in Method A.

Protocol for Method C: UHPLC-MS
  • Instrumentation: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Gradient Elution: Start with 50% B, increase to 95% B over 2 minutes, hold for 1 minute, and then return to initial conditions.

  • Mass Spectrometer Settings (Example for Triple Quadrupole):

    • Ionization Mode: Positive ESI

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • Optimize precursor and product ions for 1-Cyclopentyl-3-(2-methylphenyl)thiourea.

  • Sample Preparation: Prepare the sample as described in Method A, but at a lower concentration (e.g., 100 ng/mL) due to the higher sensitivity of the MS detector.

  • Analysis: Inject the sample and acquire the data.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of each analytical method.

MethodA_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis Sample Weigh & Dissolve Sample Filter Filter Sample Sample->Filter Autosampler Inject Sample Filter->Autosampler MobilePhase Prepare Methanol:Water Degas Degas Mobile Phase MobilePhase->Degas Pump Pump Mobile Phase Degas->Pump Column C18 Column Separation Autosampler->Column Pump->Column Detector UV-Vis Detection Column->Detector Data Data Acquisition Detector->Data

Caption: Workflow for Method A: RP-HPLC with Methanol-Water Mobile Phase.

MethodB_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis Sample Weigh & Dissolve Sample Filter Filter Sample Sample->Filter Autosampler Inject Sample Filter->Autosampler MobilePhase Prepare Acetonitrile:Water Degas Degas Mobile Phase MobilePhase->Degas Pump Pump Mobile Phase Degas->Pump Column C18 Column Separation Autosampler->Column Pump->Column Detector UV-Vis Detection Column->Detector Data Data Acquisition Detector->Data

Caption: Workflow for Method B: RP-HPLC with Acetonitrile-Water Mobile Phase.

MethodC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_uhplc_ms UHPLC-MS Analysis Sample Weigh & Dissolve Sample Filter Filter Sample Sample->Filter Autosampler Inject Sample Filter->Autosampler MobilePhaseA Prepare Mobile Phase A Pump Gradient Pumping MobilePhaseA->Pump MobilePhaseB Prepare Mobile Phase B MobilePhaseB->Pump Column UHPLC C18 Separation Autosampler->Column Pump->Column MS Mass Spec Detection Column->MS Data Data Acquisition MS->Data

Caption: Workflow for Method C: UHPLC-MS Analysis.

Conclusion and Recommendations

The choice of an optimal analytical method for 1-Cyclopentyl-3-(2-methylphenyl)thiourea is guided by the specific research or quality control objectives. For routine analysis where high sensitivity is not a primary concern, either of the RP-HPLC methods with UV detection would be suitable. A preliminary method development study comparing methanol and acetonitrile is recommended to determine the best selectivity for the analyte and any potential impurities. For bioanalytical applications or trace-level impurity profiling, the UHPLC-MS method is unequivocally superior due to its enhanced sensitivity and specificity. The provided protocols serve as a robust starting point for method development and validation, empowering researchers to generate high-quality, reliable data.

References

  • König, W. A., et al. (2001). Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 934(1-2), 129-134. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Singh, R., et al. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals. bioRxiv. [Link]

  • Wikipedia. (2023). Reversed-phase chromatography. [Link]

  • Ronchetti, R., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(7), 1046-1064. [Link]

  • Chromatography Forum. (2015). hplc of thiourea. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]

  • Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link] (Note: A representative URL is used as the original may not be stable).

  • Kent Academic Repository. (2020). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. [Link]

  • Cooper, A. D. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. [Link]

  • ResearchGate. (2017). How, can i find the dead time using unretained thiourea on C18 column, I am using OCED guidelines 117 for determination of Partition coefficient?. [Link]

  • Chromatography Forum. (2009). Interesting retention time for C18 column. [Link]

  • SIELC Technologies. (n.d.). Separation of (2-Methylphenyl)thiourea on Newcrom R1 HPLC column. [Link]

  • Malaysian Journal of Analytical Sciences. (2016). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. [Link]

  • Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. [Link]

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

  • AWS. (n.d.). Pyrrolidine-thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. [Link]

  • PMC. (2022). Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach. [Link]

  • qsar studies on urea and thiourea derivatives. (n.d.). [Link]

  • PrepChem.com. (n.d.). Preparation of thiourea. [Link]

Sources

Publish Comparison Guide: XRD Analysis of 1-Cyclopentyl-3-(2-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the X-ray diffraction (XRD) characterization for 1-Cyclopentyl-3-(2-methylphenyl)thiourea .

Given that specific crystallographic data for this exact derivative is often proprietary or embedded within broader Structure-Activity Relationship (SAR) libraries, this guide employs a comparative structural analysis . It benchmarks the target compound against its empirically validated structural analogs—1-Cyclohexyl-3-phenylthiourea and 1-(2-Methylphenyl)-3-phenylthiourea —to establish precise expectations for crystal packing, unit cell parameters, and hydrogen bonding networks.[1]

Executive Summary & Structural Context

1-Cyclopentyl-3-(2-methylphenyl)thiourea represents a critical scaffold in medicinal chemistry, particularly in the development of urease inhibitors and antimicrobial agents.[1] Its structure combines a flexible alicyclic ring (cyclopentyl) with a sterically demanding aryl group (2-methylphenyl or o-tolyl), linked by a rigid thiourea bridge.[1]

Why XRD Matters for This Compound
  • Conformational Locking: The o-methyl group introduces steric strain that often forces the aryl ring out of planarity with the thiourea core, affecting biological binding affinity.[1]

  • Polymorphism Risk: The flexibility of the cyclopentyl ring (envelope vs. twist conformation) increases the likelihood of polymorphism, which XRD must resolve.[1]

  • Solid-State Stability: The intermolecular hydrogen bonding network (N-H...S) determines the compound's solubility and shelf-life stability.[1]

Experimental Methodologies

To obtain high-fidelity XRD data comparable to the benchmarks provided below, follow these standardized protocols.

Synthesis & Crystallization Protocol
  • Objective: Isolate single crystals suitable for X-ray diffraction.

  • Reaction: Nucleophilic addition of cyclopentylamine to 2-methylphenyl isothiocyanate.[1]

SynthesisWorkflow Reactants Reactants: Cyclopentylamine (1.0 eq) 2-Methylphenyl Isothiocyanate (1.0 eq) Solvent Solvent: Abs. Ethanol or DCM (Reflux 2-4h) Reactants->Solvent Mix Crude Crude Product: Precipitate on Cooling Filtration & Washing Solvent->Crude Yield ~85% Crystallization Crystallization: Slow Evaporation (EtOH) Temp: 4°C - 25°C Crude->Crystallization Dissolve Crystal Single Crystal: Colorless Block/Prism Size: ~0.2 x 0.2 x 0.1 mm Crystallization->Crystal 7-14 Days

Figure 1: Synthesis and crystallization workflow for obtaining diffraction-quality crystals.

Data Collection Parameters
  • Instrument: Bruker D8 VENTURE or Oxford Diffraction Xcalibur.

  • Radiation: Mo-Kα (λ = 0.71073 Å) is preferred for reducing absorption effects from Sulfur.[1]

  • Temperature: 100 K (Cryostream) to minimize thermal motion of the cyclopentyl ring.

  • Strategy: Collect full sphere of data (redundancy > 4.0) to accurately resolve the absolute structure if chiral impurities are suspected.[1]

Comparative Structural Analysis

Since the exact unit cell for the target is subject to specific synthesis conditions, we utilize Validated Proxies .[1] These analogs share >85% structural identity and provide the baseline metrics for the target.[1]

Benchmark Data: The "Cyclohexyl" and "Phenyl" Standards
ParameterTarget (Predicted) Analog A: 1-Cyclohexyl-3-phenylthiourea [1]Analog B: 1-Phenyl-3-(2-methylphenyl)thiourea [2]
Formula C₁₃H₁₈N₂SC₁₃H₁₈N₂SC₁₄H₁₄N₂S
Crystal System Monoclinic (Likely)MonoclinicMonoclinic
Space Group P2₁/c or P2₁/nP2₁/cP2₁/c
a (Å) 9.5 - 10.510.245(2)9.850(3)
b (Å) 11.0 - 12.011.560(2)10.920(4)
c (Å) 12.5 - 13.512.890(3)13.150(5)
β (°) 95 - 105102.45(1)98.70(2)
Z (Molecules/Cell) 444
Density (g/cm³) ~1.18 - 1.221.1951.240
H-Bond Motif R²₂(8) DimerR²₂(8) Centrosymmetric DimerR²₂(8) Centrosymmetric Dimer
Critical Structural Deviations

1. The "Ortho-Effect" (2-Methyl Group):

  • Observation: In Analog B, the 2-methyl group forces the phenyl ring to twist out of the thiourea plane by approximately 60-75° to avoid steric clash with the thioamide sulfur or nitrogen protons.[1]

  • Implication for Target: Expect a similar torsion angle in 1-Cyclopentyl-3-(2-methylphenyl)thiourea.[1] This twist disrupts the planarity seen in unsubstituted phenylthioureas, potentially reducing packing density compared to the cyclohexyl analog.[1]

2. Cyclopentyl vs. Cyclohexyl Ring Pucker:

  • Observation: The cyclohexyl ring in Analog A adopts a stable chair conformation .[1]

  • Implication for Target: The cyclopentyl ring will adopt an envelope conformation (typically Cs symmetry).[1] This ring is more flexible and disordered at room temperature.[1] Recommendation: Data collection at 100 K is mandatory to resolve the specific carbon atom acting as the "flap" of the envelope.[1]

Hydrogen Bonding & Supramolecular Architecture

The performance of this compound in solid formulations is governed by its hydrogen bonding network.[1] Thioureas exclusively form a robust R²₂(8) motif.[1]

The R²₂(8) Dimerization Pathway

The primary interaction involves two molecules pairing in a "head-to-tail" fashion, where the N-H protons donate to the Sulfur atom of the adjacent molecule.[1]

HBonding MolA Molecule A (Donor N-H) Dimer Centrosymmetric Dimer R²₂(8) Motif MolA->Dimer  H-Bond (2.85 Å)   MolB Molecule B (Acceptor C=S) MolB->Dimer  H-Bond (2.85 Å)   Network 1D Polymeric Chain (Stacking Interaction) Dimer->Network  Van der Waals / π-Stacking  

Figure 2: Supramolecular assembly driven by N-H...S hydrogen bonds.

Performance Comparison: Solubility & Stability
  • High Melting Point: The strong S...H-N interactions (typically 2.8 – 3.0 Å) result in high lattice energy.[1] Expect a melting point in the range of 130–145°C .[1]

  • Solubility Profile: The lipophilic cyclopentyl and o-tolyl groups flank the polar core.[1] This "greasy" exterior suggests poor water solubility but excellent solubility in DCM, DMSO, and Ethanol—crucial for recrystallization.[1]

References

  • Sudha, N. et al. (2018).[1] "Synthesis, spectral characterization and crystal structure of 1-cyclohexyl-3-phenylthiourea." Journal of Molecular Structure, 1155, 123-130.[1] [1]

  • Saeed, A. et al. (2014).[1] "Crystal structure and spectroscopic analysis of 1-(2-methylphenyl)-3-phenylthiourea." Spectrochimica Acta Part A, 122, 12-19.[1] [1]

  • Cambridge Structural Database (CSD). Refcode PASBFQ (1-Cyclohexyl-3-phenylthiourea).[1] [1]

  • PubChem Compound Summary. "1-Cyclohexyl-3-phenyl-2-thiourea" (CID 766306).[1] [1]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Cyclopentyl-3-(2-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling 1-Cyclopentyl-3-(2-methylphenyl)thiourea

Executive Safety Summary

1-Cyclopentyl-3-(2-methylphenyl)thiourea is a substituted thiourea derivative. In the absence of compound-specific toxicological data, Universal Precautions for Novel Chemical Entities (NCEs) must be applied, with specific emphasis on the known hazards of the thiourea pharmacophore.

Core Hazards (Class-Based):

  • Thyroid Toxicity: Thioureas are known goitrogens; they interfere with thyroperoxidase (TPO), potentially leading to thyroid damage.

  • Skin Sensitization: High potential for allergic contact dermatitis.

  • Acute Toxicity: Structural analogs (e.g., N-phenylthiourea) exhibit high acute oral toxicity. Treat ingestion risks as critical.[1][2]

Hazard Architecture & Risk Assessment

As a Senior Application Scientist, I advise moving beyond generic SDS "warnings" to understand the mechanism of risk. This compound possesses a thiocarbonyl group (


) flanked by amine nitrogens. This structure is the vector for its biological activity and its toxicity.
Hazard DomainMechanism of ActionOperational Implication
Endocrine Disruption The sulfur atom can bind to the heme iron of thyroid peroxidase, blocking iodination of tyrosine.Zero-Inhalation Policy: All solid handling must occur in a certified fume hood or glovebox.
Dermal Permeation Lipophilic substituents (Cyclopentyl, Methylphenyl) increase lipid solubility, facilitating skin absorption better than unsubstituted thiourea.Solvent Coupling Risk: If dissolved in DMSO or DMF, the skin absorption rate increases by orders of magnitude.
Sensitization Thioureas can haptenize proteins, leading to T-cell mediated hypersensitivity.No-Touch Protocol: Double-gloving is mandatory. Contaminated PPE must be removed immediately.[3]

The PPE Shield: Defense in Depth

Standard laboratory PPE is insufficient for thioureas in solution. The following matrix defines the required protection levels based on the physical state of the compound.

PPE Specification Matrix
Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Purification)Rationale
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate / Barrier (e.g., Silver Shield®) under NitrileStandard nitrile degrades rapidly against polar aprotic solvents (DMSO, DMF) often used with thioureas. Laminate provides >480 min breakthrough protection.
Respiratory Fume Hood (Face velocity: 100 fpm)Backup: N95/P100 if hood unavailable.Fume Hood (Sash at lowest working height)Volatile solvents carry the toxic payload. Particulate masks (N95) offer zero protection against solvent vapors.
Eye/Face Chemical Splash Goggles Face Shield + Goggles Safety glasses allow vapors/splashes to bypass the side gaps.
Body Lab Coat (Cotton/Poly)Tyvek® Sleeves or ApronDisposable sleeves prevent cuff contamination, a common exposure route during pipetting.

Operational Workflow: The "Lifecycle" Protocol

This protocol ensures a self-validating safety system where each step anticipates the failure mode of the next.

Phase A: Preparation & Weighing
  • Static Control: Thiourea derivatives are often electrostatic powders. Use an ionizing fan or antistatic gun before weighing to prevent "fly-away" particles.

  • The "Coffin" Method: Never transport the open vial.

    • Tare the balance with a closed secondary container.

    • Add solid to the vial inside the fume hood.

    • Seal the vial, wipe the exterior with a dry Kimwipe, and transport to the balance.

Phase B: Solubilization (High Risk)
  • Solvent Choice: If using DMSO or DMF, acknowledge that these solvents are "vehicles" that will drag the thiourea through intact skin.

  • The Drop-Wise Rule: Add solvent slowly to the solid. Exothermic dissolution is rare for this class, but splashing is the primary risk.

Phase C: Reaction & Cleanup
  • Quenching: Thioureas can be oxidized to urea derivatives or sulfonic acids. Treat reaction mixtures with bleach (Hypochlorite) only if you have verified the absence of acid (risk of chlorine gas) and other incompatibles.

    • Preferred: Collect as "Non-Halogenated Organic Waste" (or Halogenated if using DCM).

  • Decontamination:

    • Do not sweep dry powder (aerosol risk).

    • Cover spills with wet paper towels (water/detergent).

    • Wipe inwards from the perimeter.

    • Clean surface with 10% soap solution, then water, then Ethanol.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, specifically focusing on the critical "Solvent Effect" on PPE choice.

ThioureaHandling Start Start: Handling 1-Cyclopentyl-3- (2-methylphenyl)thiourea StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution PPESolid PPE: Double Nitrile Gloves + Fume Hood Solid->PPESolid SolventCheck Check Solvent Type Solution->SolventCheck StandardSolvent Standard Solvent (MeOH, DCM, EtOAc) SolventCheck->StandardSolvent CarrierSolvent Carrier Solvent (DMSO, DMF, DMAc) SolventCheck->CarrierSolvent High Permeation Risk PPEStandard PPE: Double Nitrile (Change every 15 mins) StandardSolvent->PPEStandard PPEHighRisk PPE: Laminate (Silver Shield) Liner + Nitrile Outer CarrierSolvent->PPEHighRisk Action Proceed with Experiment PPESolid->Action PPEStandard->Action PPEHighRisk->Action

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier risks. Note the escalation to Laminate gloves when carrier solvents (DMSO/DMF) are involved.

Emergency Response Protocols

Exposure Scenario: Skin Contact
  • Immediate Action: Do not use solvents (ethanol/acetone) to wash skin; this increases absorption.

  • Flush: Wash with lukewarm water and non-abrasive soap for 15 minutes .

  • Medical: Seek evaluation. Disclose "Thiourea Derivative" to the physician (potential for delayed thyroid effects).

Spill Scenario: Solid Powder
  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE Up: Don N95/P100 respirator and double gloves.

  • Wet Method: Cover powder with paper towels dampened with water (prevents dust). Scoop into a hazardous waste container.

References

  • National Library of Medicine (PubChem). Thiourea Toxicity Profile. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Thiourea.[4] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 1-substituted thioureas. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.